Whi-P154
Description
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN3O3/c1-22-14-6-10-12(7-15(14)23-2)18-8-19-16(10)20-9-3-4-13(21)11(17)5-9/h3-8,21H,1-2H3,(H,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBIAKDAYHRWZCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)O)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60274407 | |
| Record name | WHI-P154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211555-04-3 | |
| Record name | Whi P154 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211555043 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | WHI-P154 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60274407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 211555-04-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WHI-P 154 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PG8BT6T9MB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Cellular Targets of Whi-P154
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the cellular targets and mechanisms of action of Whi-P154, a quinazoline derivative initially identified for its immunosuppressive and anti-cancer properties. The information presented herein is intended to support further research and drug development efforts by elucidating the compound's molecular interactions and biological effects.
Primary and Secondary Cellular Targets
This compound was first described as a selective inhibitor of Janus Kinase 3 (JAK3) .[1][2] However, subsequent research has revealed that it possesses a broader kinase inhibitory profile, acting on multiple other common kinases, some with significantly higher potency.[3] The primary target is often considered in the context of the initial discovery, but its potent effects on other kinases, particularly the Epidermal Growth Factor Receptor (EGFR), are crucial for understanding its full biological activity.[2][4]
The compound's activity is not limited to the JAK family; it does not show significant activity against JAK1 or JAK2, highlighting a degree of selectivity within that kinase group.[4][5] Its polypharmacology extends to other non-receptor tyrosine kinases such as Src and Abl, as well as the Vascular Endothelial Growth Factor Receptor (VEGFR).[1][3] This multi-targeted profile contributes to its diverse biological effects, including the induction of apoptosis in glioblastoma cells, inhibition of macrophage activation, and modulation of neural precursor cell differentiation.[2][6]
Quantitative Data: Inhibitory Profile
The inhibitory activity of this compound has been quantified against a range of kinases. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's potency. The data summarized below is collated from multiple studies.
| Target Kinase | IC50 Value | Species | Reference |
| EGFR | 4 nM | Human | [1][3][4] |
| Src | 100 nM | Not Specified | [3][4] |
| VEGFR | 100 nM | Not Specified | [3][4] |
| JAK3 | 1.8 µM | Not Specified | [1][3][4] |
| JAK3 | 28 µM | Human | [2] |
| JAK3 | 128 µM | Mouse | [2] |
| Glioblastoma Cells | 813 nM | Human | [1] |
| Glioblastoma Cells | 158 µM | Human |
Note: The variability in reported IC50 values for JAK3 and glioblastoma cells may be attributed to different experimental conditions, assay formats, or the specific recombinant proteins and cell lines used.
This compound has been shown to be inactive (IC50 > 30 µM) against a broad panel of other kinases, including AKT, Aurora A, CDK2, CDK6, CHK1, FGFR1, GSK3b, IKKβ, INSR, MAPK1, MET, and PKCβ.[3][4]
Signaling Pathway Inhibition
This compound exerts its biological effects by interfering with key signaling cascades crucial for cell proliferation, differentiation, and survival. Its inhibitory action on JAK3 and EGFR disrupts downstream signaling pathways.
The JAK/STAT pathway is a primary signaling cascade for a wide array of cytokines and growth factors. This compound's inhibition of JAK3 disrupts the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins, such as STAT1 and STAT3, preventing their translocation to the nucleus and modulation of target gene expression.[3][5] This mechanism underlies its effects on inhibiting iNOS expression in macrophages and modulating neural precursor cell differentiation.[2][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. stemcell.com [stemcell.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Janus kinase 3 inhibitor this compound in macrophages activated by bacterial endotoxin: differential effects on the expression of iNOS, COX-2 and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Biological Effects of Whi-P154 on Glioblastoma Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological effects of Whi-P154, a novel quinazoline derivative, on glioblastoma (GBM) cells. This document summarizes key findings from preclinical studies, presents quantitative data in a structured format, details experimental methodologies, and illustrates relevant biological pathways and workflows.
Executive Summary
Glioblastoma is a highly aggressive and invasive primary brain tumor with a poor prognosis. The infiltrative nature of GBM cells into the surrounding brain parenchyma poses a significant challenge for current therapeutic strategies. This compound, identified as 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, has emerged as a promising small molecule inhibitor with potent anti-glioblastoma properties. Research indicates that this compound exerts its effects through the inhibition of key signaling pathways, leading to reduced cell viability, induction of apoptosis, and impediment of crucial tumorigenic processes such as cell adhesion and migration. This guide consolidates the available data on this compound, offering a technical resource for researchers and drug development professionals in the field of neuro-oncology.
Core Biological Effects of this compound on Glioblastoma Cells
Preclinical studies have demonstrated that this compound exhibits significant biological activity against human glioblastoma cell lines. The primary effects observed are cytotoxicity, induction of apoptosis, and inhibition of cell motility.
Cytotoxicity and Apoptosis
This compound has been shown to be cytotoxic to human glioblastoma cell lines, including U373 and U87, at micromolar concentrations[1][2][3]. This cytotoxic activity is mediated through the induction of apoptosis, a programmed cell death mechanism[1][2][3]. While a specific IC50 value for this compound alone is not detailed in the available abstracts, a conjugate of this compound with epidermal growth factor (EGF-P154) demonstrated a potent IC50 of 813 ± 139 nM against glioblastoma cells[1][2]. This suggests that targeting the EGF receptor, which is often overexpressed in glioblastoma, can significantly enhance the potency of this compound[1].
Inhibition of Cell Adhesion and Migration
A critical aspect of glioblastoma pathology is the invasion of tumor cells into healthy brain tissue. This compound has been identified as a potent inhibitor of glioblastoma cell adhesion and migration[4][5]. The compound has been shown to inhibit integrin-mediated adhesion of glioblastoma cells to extracellular matrix (ECM) proteins such as laminin, type IV collagen, and fibronectin at micromolar concentrations[4]. Furthermore, it inhibits epidermal growth factor (EGF)-induced adhesion and the formation of actin stress fibers and focal adhesion plaques, which are essential for cell motility[4].
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound and its conjugate on glioblastoma cells.
| Compound | Cell Lines | Effect | Concentration | IC50 | Reference |
| This compound | U373, U87 | Cytotoxicity, Apoptosis | Micromolar | Not Specified | [1][2][3] |
| This compound | Glioblastoma Cells | Inhibition of Adhesion & Migration | Micromolar | Not Specified | [4] |
| EGF-P154 | Glioblastoma Cells | Cytotoxicity | Nanomolar | 813 ± 139 nM | [1][2] |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound in Glioblastoma
This compound is a quinazoline derivative, a class of compounds known to target protein kinases. While the precise signaling cascade of this compound in glioblastoma is not fully elucidated in the provided search results, its effects on adhesion, migration, and apoptosis suggest interference with pathways regulated by receptor tyrosine kinases (RTKs) like EGFR and downstream effectors such as the JAK/STAT pathway.
Caption: Proposed signaling pathway of this compound in glioblastoma cells.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow to evaluate the biological effects of this compound on glioblastoma cells.
Caption: Experimental workflow for evaluating this compound's effects on GBM cells.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's effects on glioblastoma cells. These are generalized protocols that can be adapted for specific experimental needs.
Cell Culture
-
Cell Lines: Human glioblastoma cell lines U87MG and U373MG.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
This assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases.
-
Procedure:
-
Seed glioblastoma cells into a 96-well plate at a density of 4x10³ cells/well and allow them to adhere for 24 hours[6].
-
Treat the cells with various concentrations of this compound (and a vehicle control) for 24 to 72 hours[6].
-
After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of detergent reagent (e.g., DMSO) to each well to dissolve the formazan crystals[6].
-
Measure the absorbance at 570 nm using a microplate reader[6][7].
-
Cell viability is expressed as a percentage of the control.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Procedure:
-
Seed cells in a T25 culture flask and treat with this compound for the desired time[8].
-
Harvest both adherent and floating cells and wash them twice with cold PBS[8].
-
Resuspend the cell pellet in 1X Annexin-binding buffer at a concentration of ~1 × 10^6 cells/mL[9].
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension[8][10].
-
Incubate the cells at room temperature for 15 minutes in the dark[9][10].
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic[8].
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle.
-
Procedure:
-
Treat glioblastoma cells with this compound for the desired time.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol while vortexing, then incubate on ice for at least 30 minutes[11][12].
-
Centrifuge the fixed cells and wash twice with PBS[11].
-
Resuspend the cell pellet in a solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL)[12][13].
-
Incubate at 37°C for 30 minutes in the dark[13].
-
Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA[11].
-
Cell Adhesion Assay
This assay measures the ability of cells to attach to extracellular matrix proteins.
-
Procedure:
-
Coat a 96-well plate with ECM proteins (e.g., 10 µg/mL of laminin, vitronectin, or fibronectin) for 4 hours at 37°C[14][15].
-
Block non-specific binding sites with 1% Bovine Serum Albumin (BSA) for 1 hour[14][15].
-
Seed a suspension of glioblastoma cells (e.g., 5,000-10,000 cells/well) in serum-free media, with or without this compound, and incubate for 1-2 hours[14][15].
-
Gently wash the wells with PBS to remove non-adherent cells[14][15].
-
Fix the adherent cells with ethanol and stain with 0.1% crystal violet[15].
-
Solubilize the stain with a detergent (e.g., 0.3% Triton-X) and measure the absorbance at 570 nm[15].
-
Transwell Migration Assay
This assay, also known as the Boyden chamber assay, assesses the migratory capacity of cells.
-
Procedure:
-
Seed glioblastoma cells (e.g., 5 x 10⁴ cells per well) in the upper chamber of a Transwell insert (with an 8-µm pore size) in serum-free medium[16][17].
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber[16].
-
Add this compound to both the upper and lower chambers if its direct effect on migration is being tested.
-
Remove non-migratory cells from the upper surface of the membrane with a cotton swab[16].
-
Fix and stain the cells that have migrated to the lower surface of the membrane with a stain like DAPI or crystal violet[16].
-
Count the number of migrated cells under a microscope.
-
Conclusion and Future Directions
This compound demonstrates significant anti-tumor activity against glioblastoma cells in preclinical models. Its ability to induce apoptosis and inhibit cell adhesion and migration highlights its potential as a therapeutic agent for this devastating disease. The enhanced potency of the EGF-P154 conjugate suggests that a targeted delivery approach could be a viable strategy to improve efficacy and reduce potential off-target effects.
Future research should focus on:
-
Determining the precise molecular targets and signaling pathways of this compound in glioblastoma cells.
-
Conducting in-depth in vivo studies to evaluate the efficacy, pharmacokinetics, and safety of this compound and its conjugates in relevant animal models of glioblastoma.
-
Investigating the potential for combination therapies with standard-of-care treatments for glioblastoma, such as temozolomide and radiation.
-
Elucidating the mechanisms of potential resistance to this compound.
This in-depth technical guide provides a solid foundation for researchers and clinicians working towards the development of novel and effective therapies for glioblastoma. The compiled data and protocols should facilitate further investigation into the promising therapeutic potential of this compound.
References
- 1. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of human glioblastoma cell adhesion and invasion by 4-(4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P131) and 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubcompare.ai [pubcompare.ai]
- 7. Measurement of Patient-Derived Glioblastoma Cell Response to Temozolomide Using Fluorescence Lifetime Imaging of NAD(P)H - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. 4.6. Apoptosis Assay [bio-protocol.org]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. 2.7. Cell cycle analysis [bio-protocol.org]
- 14. Extracellular Matrix Proteins Confer Cell Adhesion-Mediated Drug Resistance Through Integrin αv in Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Adhesion Assay [bio-protocol.org]
- 16. 4.4. Transwell Migration Assay [bio-protocol.org]
- 17. Neutrophils Promote Glioblastoma Tumor Cell Migration after Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Whi-P154 in Neuronal Precursor Cell Differentiation: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The directed differentiation of neuronal precursor cells (NPCs) into specific neural lineages is a cornerstone of regenerative medicine and neuroscience research. Small molecules that can modulate these differentiation pathways are invaluable tools for both basic research and therapeutic development. This technical guide provides an in-depth examination of Whi-P154, a quinazoline-based inhibitor, and its pivotal role in guiding the fate of neuronal precursor cells. Initially identified as a Janus kinase 3 (JAK3) inhibitor, this compound has been shown to be a potent inducer of neuronal and oligodendrocytic differentiation from NPCs, while concurrently suppressing astrogliogenesis. This document consolidates the current understanding of its mechanism of action, presents quantitative data on its effects, details relevant experimental protocols, and visualizes the key signaling pathways and workflows.
Introduction to this compound
This compound (4-(3'-Bromo-4'-hydroxyphenyl)amino-6,7-dimethoxyquinazoline) is a small molecule inhibitor primarily known for its activity against Janus kinase 3 (JAK3).[1] The JAK/STAT signaling pathway is a critical intracellular cascade that transduces signals from extracellular cytokines and growth factors to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and apoptosis.[2][3] While initially explored in the context of immunology and oncology, the influence of the JAK/STAT pathway in the central nervous system is increasingly recognized.[3]
Recent studies have illuminated a specific role for this compound in neurogenesis. By inhibiting JAK3, this compound effectively promotes the differentiation of mouse neuronal precursor cells into neurons and oligodendrocytes, while simultaneously blocking the pathway toward astrocyte differentiation.[1][4] This selective lineage steering makes this compound a significant compound for studying the molecular switches that govern neural fate decisions and for developing strategies to generate specific neural cell types for therapeutic applications. However, it is also noted that this compound inhibits other kinases, including Epidermal Growth Factor Receptor (EGFR), in the nanomolar range, a factor that must be considered in its application.[1][5]
Mechanism of Action and Signaling Pathways
This compound exerts its primary influence on NPC differentiation by inhibiting the JAK3/STAT3 signaling pathway. In undifferentiated NPCs, the activation of this pathway, often by cytokines, leads to the phosphorylation of STAT proteins. These phosphorylated STATs then dimerize, translocate to the nucleus, and activate the transcription of genes, such as Glial Fibrillary Acidic Protein (GFAP), which promote astrocyte differentiation and may suppress neuronal fates.
By inhibiting JAK3, this compound prevents this cascade. The subsequent decrease in STAT3 phosphorylation leads to the downregulation of astrocytic genes. Concurrently, this inhibition appears to permit or promote the expression of pro-neuronal and pro-oligodendroglial transcription factors like Neurogenin (Ngn)2 and NeuroD, thereby directing NPCs toward these lineages.[4] This differential regulation highlights the distinct roles of JAK family members, as inhibition of JAK2 has been shown to decrease NPC proliferation and prevent further differentiation, in stark contrast to the effects of JAK3 inhibition.[4][6]
Caption: this compound inhibits JAK3, preventing STAT3 phosphorylation and subsequent astrocytic gene transcription.
Quantitative Data Presentation
The effects of this compound on kinase activity and neuronal precursor cell fate are summarized below. The data highlights its selectivity and its dose-dependent impact on differentiation markers.
Table 1: Kinase Inhibitory Profile of this compound
| Target Kinase | IC₅₀ Value | Species | Reference |
|---|---|---|---|
| JAK3 | 1.8 µM | Not Specified | [5] |
| JAK3 | 28 µM | Human | [1] |
| JAK3 | 128 µM | Mouse | [1] |
| EGFR | 4 nM | Not Specified | [7] |
| JAK1 | No significant inhibition | Human/Mouse | [1][5] |
| JAK2 | No significant inhibition | Human/Mouse |[1][5] |
Table 2: Effect of this compound on NPC Differentiation Markers
| Marker | Marker Type | Lineage | Effect of this compound | Reference |
|---|---|---|---|---|
| Gene Expression (RT-PCR) | ||||
| Tuj1 (β-III tubulin) | Neuronal | Neuron | Upregulated | [4][6] |
| MAP2 | Mature Neuron | Neuron | Upregulated | [4] |
| Olig2 | Oligodendrocyte Precursor | Oligodendrocyte | Upregulated | [4][6] |
| NCAM | Neuronal | Neuron | Upregulated | [6] |
| NG2 | Oligodendrocyte Precursor | Oligodendrocyte | Upregulated | [4] |
| GFAP | Astrocyte | Astrocyte | Decreased | [4][6] |
| Protein Expression (Immunocytochemistry) | ||||
| pJak3 | Activated Kinase | Signaling | Decreased | [6] |
| MAP2 | Mature Neuron | Neuron | Increased cell number | [4][6] |
| Tuj1 | Neuronal | Neuron | Increased neurite growth | [6][8] |
| Nestin | Precursor Cell | NPC | Decreased proliferation | [6] |
| GFAP | Astrocyte | Astrocyte | Decreased cell number |[4][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the role of this compound in NPC differentiation.
Protocol: Mouse NPC Culture and Differentiation Assay
This protocol details the treatment of cultured mouse NPCs with this compound to assess its effect on differentiation.
-
NPC Culture (Neurospheres):
-
Source: Isolate neuronal precursor cells from the cortices of embryonic day 12-14 mice.
-
Culture Medium: Maintain NPCs in a growth factor-enriched, serum-free medium such as Neurobasal Medium supplemented with B-27, GlutaMAX, Penicillin-Streptomycin, and growth factors (e.g., 20 ng/mL EGF and 20 ng/mL bFGF).
-
Culture Conditions: Grow cells in suspension in non-adhesive flasks at 37°C and 5% CO₂ to form neurospheres. Passage by mechanical dissociation every 4-6 days.
-
-
Differentiation Assay:
-
Plating: Plate intact neurospheres or dissociated single NPCs onto plates pre-coated with an adhesive substrate like poly-L-ornithine and laminin.
-
Treatment: Replace the growth medium with differentiation medium (growth medium lacking EGF and bFGF). Add this compound at various final concentrations (e.g., 0 µM, 1 µM, 5 µM, 10 µM). A vehicle control (e.g., DMSO) should be run in parallel.
-
Incubation: Incubate cells for a period ranging from 18 hours to 6 days, depending on the desired endpoint. Change the medium every 2-3 days for longer experiments.
-
-
Analysis and Endpoints:
-
Immunocytochemistry (ICC): After the treatment period, fix cells with 4% paraformaldehyde. Permeabilize with Triton X-100 and block with serum. Incubate with primary antibodies against lineage-specific markers (e.g., anti-Tuj1 for neurons, anti-GFAP for astrocytes, anti-Olig2 for oligodendrocytes). Follow with fluorescently-labeled secondary antibodies and a nuclear counterstain like DAPI.
-
Image Acquisition and Analysis: Capture images using fluorescence microscopy. Quantify the number of positive cells for each marker as a percentage of total cells (DAPI-stained nuclei). Measure neurite length from Tuj1-positive neurons using imaging software.
-
Reverse Transcription PCR (RT-PCR): Lyse cells and extract total RNA. Synthesize cDNA and perform quantitative PCR using primers for genes of interest (e.g., Tuj1, Gfap, Olig2, Ngn2). Normalize expression levels to a housekeeping gene (e.g., Gapdh).
-
Caption: Experimental workflow for assessing this compound's effect on NPC differentiation.
Protocol: In Vitro Kinase Assay
This is a generalized protocol to determine the inhibitory activity of this compound against a specific kinase.
-
Reaction Setup: In a microplate well, combine a reaction buffer, a recombinant human kinase (e.g., JAK3), a specific peptide substrate, and ATP (often radiolabeled [γ-³²P]ATP).
-
Inhibitor Addition: Add this compound across a range of concentrations to different wells to determine the dose-response relationship.
-
Initiation and Incubation: Initiate the kinase reaction (e.g., by adding ATP or substrate) and incubate at a controlled temperature (e.g., 30°C) for a set time.
-
Termination and Detection: Stop the reaction. Measure the amount of phosphorylated substrate. If using radiolabeled ATP, this can be done by capturing the substrate on a filter membrane and quantifying radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Logical Relationships and Differential Effects
The specific effect of this compound is best understood by comparing it to the inhibition of other related kinases in the same cellular context. The differential outcomes of JAK2 versus JAK3 inhibition in NPCs are particularly illustrative.
Caption: Differential fate of NPCs following inhibition of JAK2 versus JAK3 signaling.
Conclusion and Future Directions
This compound is a powerful chemical tool for directing the differentiation of neuronal precursor cells. By selectively inhibiting the JAK3/STAT3 pathway, it promotes the generation of neurons and oligodendrocytes at the expense of astrocytes.[1][4] The quantitative data and protocols presented in this guide provide a framework for researchers to utilize and further investigate this compound.
For drug development professionals, the lineage-steering capabilities of this compound suggest a potential therapeutic avenue for CNS disorders where specific neuronal or oligodendrocytic replacement is desired. However, the compound's potent off-target inhibition of EGFR, among other kinases, is a critical consideration.[1][5][7] Future research should focus on developing more specific JAK3 inhibitors to isolate the desired neurogenic effect for clinical applications. Additionally, exploring the downstream transcriptional changes induced by this compound will further unravel the complex regulatory networks governing neural fate decisions.
References
- 1. stemcell.com [stemcell.com]
- 2. Role of JAK2/STAT3 Signaling Pathway in the Tumorigenesis, Chemotherapy Resistance, and Treatment of Solid Tumors: A Systemic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of JAK-STAT signaling within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential regulation of proliferation and differentiation in neural precursor cells by the Jak pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 8. The JAK3 inhibitor this compound prevents PDGF-evoked process outgrowth in human neural precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target kinase inhibition profile of Whi-P154
An In-depth Technical Guide on the Off-Target Kinase Inhibition Profile of Whi-P154
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a quinazoline derivative initially identified as a potent inhibitor of Janus kinase 3 (JAK3).[1][2][3] It has been explored for its potential immunosuppressive and anti-cancer activities.[4] While demonstrating selectivity for JAK3 over other JAK family members like JAK1 and JAK2, this compound exhibits a broader kinase inhibition profile, affecting several other signaling pathways.[1][2][3] Understanding this off-target profile is critical for the accurate interpretation of experimental results and for the potential clinical development of this compound. This technical guide provides a comprehensive overview of the off-target kinase inhibition profile of this compound, including quantitative data, detailed experimental methodologies, and visual representations of relevant signaling pathways.
Quantitative Kinase Inhibition Data
The inhibitory activity of this compound has been assessed against a panel of kinases. The following tables summarize the quantitative data, presenting the half-maximal inhibitory concentrations (IC50) for both the primary target and known off-targets, as well as kinases found to be insensitive to this compound.
Table 1: Inhibitory Activity of this compound against Primary Target and Off-Target Kinases
| Kinase Target | IC50 Value | Notes |
| Primary Target | ||
| JAK3 | 1.8 µM | Potent inhibition.[1][2][3] |
| Off-Target Kinases | ||
| EGFR | 4 nM | High-affinity off-target.[2][5][6] |
| VEGFR | 100 nM | Moderate inhibition.[5] |
| Src | 100 nM | Moderate inhibition.[5] |
| Abl | Inhibited | Specific IC50 not consistently reported, but inhibition is noted.[1][2] |
| MAPK | Inhibited | Broadly stated as inhibited; specific isoform IC50s are not detailed.[1][2] |
| PI3-K | Inhibited | Broadly stated as inhibited; specific isoform IC50s are not detailed.[1][2] |
Table 2: Kinases Insensitive to this compound Inhibition
| Kinase | IC50 Value |
| JAK1 | > 10 µM[4] |
| JAK2 | > 10 µM[4] |
| AKT | > 30 µM[1][5] |
| Aurora A | > 30 µM[1][5] |
| CDK2 | > 30 µM[1][5] |
| CDK6 | > 30 µM[1][5] |
| CHK1 | > 30 µM[1][5] |
| FGFR1 | > 30 µM[1][5] |
| GSK3b | > 30 µM[1][5] |
| IKKb | > 30 µM[1][5] |
| IKKi | > 30 µM[1][5] |
| INSR | > 30 µM[1][5] |
| MAPK1 | > 30 µM[1][5] |
| MAPKAP-K2 | > 30 µM[1][5] |
| MASK | > 30 µM[1][5] |
| MET | > 30 µM[1][5] |
| PAK4 | > 30 µM[1][5] |
| PDK1 | > 30 µM[1][5] |
| PKCb | > 30 µM[1][5] |
| ROCK1 | > 30 µM[1][5] |
| TaoK3 | > 30 µM[1][5] |
| TrkA | > 30 µM[1][5] |
Experimental Protocols
The determination of the kinase inhibition profile of this compound typically involves in vitro kinase assays. The following is a generalized protocol based on commonly cited methodologies for assessing kinase inhibition.
In Vitro Kinase Inhibition Assay
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified recombinant kinases.
2. Materials:
- Purified recombinant human or rat kinases (full-length or GST-kinase domain fusion proteins).[1][5]
- This compound compound (stock solution in DMSO).
- Kinase-specific substrate (peptide or protein).
- ATP (Adenosine triphosphate).
- Assay buffer (typically contains a buffering agent, MgCl2, and other cofactors as required by the specific kinase).
- 96-well plates.
- Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP [γ-32P]ATP).
- Plate reader (luminescence, fluorescence, or scintillation counter, depending on the detection method).
3. Procedure:
- Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further into the assay buffer to the desired final concentrations (e.g., ranging from 0.1 µM to 250 µM).[1][5]
- Kinase Reaction Setup:
- Add a defined amount of the purified kinase to each well of a 96-well plate.
- Add the diluted this compound or DMSO (vehicle control) to the wells.
- Incubate the kinase and inhibitor for a predetermined period (e.g., 10-30 minutes) at room temperature to allow for compound binding.
- Initiation of Kinase Reaction:
- Prepare a solution of the kinase-specific substrate and ATP in the assay buffer.
- Add the substrate/ATP mixture to each well to initiate the kinase reaction.
- Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be within the linear range of the enzymatic reaction.
- Termination and Detection:
- Stop the kinase reaction by adding a stop solution (e.g., EDTA for ATP-dependent assays) or by proceeding directly to the detection step.
- Add the detection reagent according to the manufacturer's instructions. This reagent measures the amount of product formed (e.g., ADP or phosphorylated substrate).
- Data Acquisition: Measure the signal (luminescence, fluorescence, or radioactivity) using a plate reader.
- Data Analysis:
- Subtract the background signal (wells with no kinase).
- Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
- Plot the percentage of kinase inhibition versus the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
The following diagrams illustrate the primary signaling pathway of this compound's intended target and a general workflow for kinase profiling.
Caption: JAK/STAT signaling pathway inhibited by this compound.
Caption: General workflow for in vitro kinase profiling.
References
- 1. selleckchem.com [selleckchem.com]
- 2. WHI-P 154 | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 6. This compound - Immunomart [immunomart.org]
The Dual Inhibitory Effect of Whi-P154 on STAT1 and STAT3 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription (STAT) proteins are critical mediators of cytokine and growth factor signaling, playing a pivotal role in a myriad of cellular processes including proliferation, differentiation, and apoptosis.[1] The phosphorylation of STAT1 and STAT3 is a key activation step in their respective signaling cascades, often initiated by Janus kinases (JAKs). Dysregulation of these pathways is implicated in various pathologies, including inflammatory diseases and cancer. Whi-P154, a quinazoline derivative, has emerged as a noteworthy inhibitor of this signaling axis. This technical guide provides an in-depth analysis of the effect of this compound on the phosphorylation of STAT1 and STAT3, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Core Mechanism of Action
This compound was initially identified as a potent inhibitor of JAK3.[2][3] However, subsequent studies have revealed a broader inhibitory profile, targeting other kinases such as EGFR, Src, and VEGFR.[2][3] Its effect on STAT1 and STAT3 phosphorylation is primarily attributed to its inhibition of upstream JAKs. Specifically, this compound has been shown to prevent the activation of STAT1 in response to interferon-gamma (IFN-γ) and to inhibit the phosphorylation of STAT3.[3] While some reports suggest selectivity for JAK3, others indicate inhibitory activity against other JAK family members, highlighting the need for careful interpretation of its effects in different cellular contexts.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency of this compound has been evaluated against a panel of kinases. The following table summarizes the reported half-maximal inhibitory concentrations (IC50). It is important to note that these values can vary depending on the specific assay conditions and the source of the recombinant enzymes or cell lines used.
| Target Kinase | Reported IC50 (µM) | Reference |
| JAK3 | 1.8 | [2][3] |
| EGFR | 0.004 | |
| Src | 0.1 | |
| VEGFR | 0.1 | |
| JAK1 | > 10 | |
| JAK2 | > 10 |
Signaling Pathways
The inhibitory action of this compound on STAT1 and STAT3 phosphorylation can be understood by examining the canonical signaling pathways in which these proteins are involved.
IFN-γ/STAT1 Signaling Pathway
The binding of IFN-γ to its receptor (IFNGR1/IFNGR2) activates the receptor-associated Janus kinases, JAK1 and JAK2.[4] These kinases then phosphorylate a specific tyrosine residue on the intracellular domain of IFNGR1, creating a docking site for STAT1.[4][5][6] Recruited STAT1 is subsequently phosphorylated by the JAKs, leading to its dimerization, nuclear translocation, and binding to gamma-activated sequence (GAS) elements in the promoters of target genes.[4]
IL-6/STAT3 Signaling Pathway
Interleukin-6 (IL-6) initiates signaling by binding to its receptor (IL-6R), which then associates with the signal-transducing subunit gp130.[7] This complex formation leads to the activation of associated JAKs, which in turn phosphorylate gp130, creating docking sites for STAT3.[7] STAT3 is then phosphorylated, dimerizes, translocates to the nucleus, and activates the transcription of target genes.[7]
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the effect of this compound on STAT1 and STAT3 phosphorylation.
Western Blotting for Phosphorylated STAT1 and STAT3
This protocol describes the detection of phosphorylated STAT1 (p-STAT1) and phosphorylated STAT3 (p-STAT3) in cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% BSA or non-fat dry milk in TBST).
-
Primary antibodies: anti-p-STAT1 (Tyr701), anti-STAT1, anti-p-STAT3 (Tyr705), anti-STAT3.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with appropriate stimuli (e.g., IFN-γ for STAT1 phosphorylation, IL-6 for STAT3 phosphorylation) in the presence or absence of this compound for the indicated times.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with supplemented lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Separate the protein samples by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Nuclear Translocation Assay for STAT1
This immunofluorescence-based assay visualizes the translocation of STAT1 from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Cells cultured on coverslips.
-
Paraformaldehyde (PFA) for fixation.
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).
-
Blocking solution (e.g., 5% BSA in PBS).
-
Primary antibody: anti-STAT1.
-
Fluorescently-labeled secondary antibody.
-
DAPI for nuclear staining.
-
Mounting medium.
-
Fluorescence microscope.
Procedure:
-
Cell Treatment: Treat cells on coverslips with IFN-γ in the presence or absence of this compound.
-
Fixation: Wash cells with PBS and fix with 4% PFA.
-
Permeabilization: Permeabilize the cells with permeabilization buffer.
-
Blocking: Block with blocking solution.
-
Antibody Incubation: Incubate with primary and then fluorescently-labeled secondary antibodies.
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips and visualize under a fluorescence microscope.
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the kinase activity of a specific JAK.
Materials:
-
Recombinant active JAK enzyme.
-
Kinase buffer.
-
Substrate for the kinase (e.g., a peptide containing the STAT phosphorylation site).
-
ATP (including radiolabeled ATP, e.g., [γ-³²P]ATP).
-
This compound at various concentrations.
-
Method for detecting substrate phosphorylation (e.g., scintillation counting or phosphospecific antibodies).
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its substrate, and kinase buffer.
-
Inhibitor Addition: Add this compound at a range of concentrations to the reaction mixtures.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate at the optimal temperature for the kinase.
-
Termination: Stop the reaction.
-
Detection: Measure the extent of substrate phosphorylation.
-
Data Analysis: Calculate the IC50 value for this compound.
Conclusion
This compound is a valuable tool for studying the roles of STAT1 and STAT3 signaling in various biological processes. Its ability to inhibit the phosphorylation of these key transcription factors, primarily through the inhibition of upstream JAKs, makes it a potent modulator of cytokine and growth factor responses. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of targeting the JAK/STAT pathway. Further research is warranted to fully elucidate the selectivity profile of this compound and its precise mechanisms of action in different cellular contexts.
References
- 1. Enhanced phosphorylation of STAT1 is dependent on PKR signaling in HLA-B27 expressing U937 monocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Cross-regulation of Signaling and Immune Responses by IFN-γ and STAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. Reactome | Binding of STAT1 to p-IFNGR1 [reactome.org]
- 7. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Studies and Discovery of Whi-P154
A Multi-Targeted Kinase Inhibitor with Potential Therapeutic Applications
This technical guide provides a comprehensive overview of the discovery and initial scientific studies of Whi-P154, a quinazoline derivative initially identified as a Janus Kinase 3 (JAK3) inhibitor. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its mechanism of action, key experimental findings, and the methodologies used in its early evaluation.
Discovery and Initial Characterization
This compound, chemically known as 4-(3'-bromo-4'-hydroxylphenyl)-amino-6,7-dimethoxyquinazoline, was first described in the late 1990s as a result of structure-based drug design efforts aimed at identifying specific inhibitors of JAK3. The initial hypothesis was that inhibiting JAK3, a kinase crucial for cytokine signaling in lymphocytes, could offer a therapeutic strategy for leukemia and other immune-related disorders.
However, subsequent, more extensive kinase profiling revealed that while this compound does inhibit JAK3, it possesses significantly more potent activity against the Epidermal Growth Factor Receptor (EGFR). This dual activity, along with its inhibitory effects on other kinases such as Src, Abl, and VEGFR, has defined this compound as a multi-targeted kinase inhibitor. This broader activity profile has expanded its potential therapeutic applications beyond hematological malignancies to solid tumors, particularly those driven by EGFR signaling, such as glioblastoma.
Quantitative Data Summary
The following tables summarize the key quantitative data from the initial studies of this compound, including its inhibitory activity against various kinases and its cytotoxic effects on cancer cell lines.
Table 1: Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 Value | Source |
| JAK3 | 1.8 µM | [1][2] |
| EGFR | 4 nM | [2][3] |
| Src | 100 nM | [1] |
| Abl | ~0.57 µM | [4] |
| VEGFR | 100 nM | [1] |
| JAK1 | No significant activity | [1][2] |
| JAK2 | No significant activity | [1][2] |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 Value | Source |
| U373 | Glioblastoma | Micromolar concentrations | [5] |
| U87 | Glioblastoma | Micromolar concentrations | [5] |
| EGF-P154 on Glioblastoma cells | Glioblastoma | 813 nM | [5] |
The EGF-P154 conjugate demonstrated significantly enhanced potency against EGFR-positive glioblastoma cells.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the workflows of the primary experimental assays used in its initial characterization.
Signaling Pathway of this compound Inhibition
Caption: Inhibition of JAK/STAT and EGFR signaling pathways by this compound.
Experimental Workflow for Kinase Inhibition Assay
Caption: Workflow for determining the in vitro kinase inhibitory activity of this compound.
Experimental Workflow for Cell Viability (MTT) Assay
Caption: Workflow for assessing the cytotoxic effects of this compound on cancer cell lines.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial studies of this compound.
In Vitro Kinase Inhibition Assay
This protocol is a composite based on standard kinase assay methodologies and the information available in the early publications on this compound.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against specific kinases.
Materials:
-
Recombinant human kinases (e.g., JAK3, EGFR)
-
Kinase-specific peptide substrate
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mM Na3VO4)
-
[γ-³²P]ATP or non-radiolabeled ATP for alternative detection methods
-
This compound stock solution (e.g., in DMSO) and serial dilutions
-
96-well filter plates or standard microplates
-
Phosphoric acid (for stopping reaction with radiolabeling)
-
Scintillation counter or plate reader (depending on detection method)
Procedure:
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
In a 96-well plate, add the recombinant kinase to each well.
-
Add the diluted this compound or vehicle (DMSO) to the wells and pre-incubate for a specified time (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-³²P]ATP if using radiometric detection).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 20-30 minutes).
-
Stop the reaction by adding an equal volume of 75 mM phosphoric acid or another suitable stop solution.
-
For radiometric assays, spot the reaction mixture onto phosphocellulose filter paper, wash extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radiometric assays (e.g., using fluorescently labeled substrates or antibodies), follow the manufacturer's protocol for the specific detection method.
-
Plot the percentage of kinase inhibition against the logarithm of this compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
This protocol is based on the methods described in the initial studies of this compound on glioblastoma cell lines.
Objective: To assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Human glioblastoma cell lines (e.g., U373, U87)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Seed the glioblastoma cells into 96-well plates at a density of approximately 2.5 x 10⁴ cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
After the incubation with MTT, add 100 µL of the solubilization solution to each well.
-
Incubate the plates overnight at 37°C to ensure complete solubilization of the formazan crystals.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle-treated control cells and determine the IC50 value.
In Vivo Glioblastoma Xenograft Model
This protocol is based on the in vivo studies described in the early research on a conjugate of this compound.
Objective: To evaluate the in vivo anti-tumor efficacy of this compound (or its conjugate) in a mouse model of glioblastoma.
Materials:
-
Human glioblastoma cells (e.g., U87)
-
Immunocompromised mice (e.g., SCID or nude mice)
-
EGF-P154 conjugate
-
Vehicle solution
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject a suspension of U87 glioblastoma cells into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once the tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer the EGF-P154 conjugate (e.g., 1 mg/kg/day) or vehicle control to the respective groups via a suitable route (e.g., intraperitoneal injection) for a specified duration (e.g., 10 consecutive days).
-
Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Calculate the tumor volume using the formula: (length x width²) / 2.
-
Monitor the mice for signs of toxicity and record their survival.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis if required.
-
Analyze the data by comparing tumor growth rates and survival between the treatment and control groups. The study on the EGF-P154 conjugate reported a median tumor-free survival of 40 days in the treated group compared to 19 days in the control group, with 40% of the treated mice remaining tumor-free for over 58 days.
Conclusion
The initial studies of this compound laid the groundwork for understanding its potential as a therapeutic agent. While initially designed as a JAK3 inhibitor, its potent activity against EGFR and other kinases has broadened its scope. The data presented in this technical guide highlight its multi-targeted nature and provide a foundation for further research and development. The detailed experimental protocols offer a valuable resource for scientists seeking to build upon these early findings and further explore the therapeutic utility of this compound and related compounds.
References
- 1. ashpublications.org [ashpublications.org]
- 2. The specificity of JAK3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. 4-(3'-Bromo-4'hydroxylphenyl)-amino-6,7-dimethoxyquinazoline: a novel quinazoline derivative with potent cytotoxic activity against human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Whi-P154 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Whi-P154 is a versatile quinazoline derivative initially identified as a selective inhibitor of Janus kinase 3 (JAK3)[1]. Subsequent research has revealed its inhibitory activity against a broader range of kinases, including Epidermal Growth Factor Receptor (EGFR), Src, Abl, and Vascular Endothelial Growth Factor Receptor (VEGFR)[2][3][4]. This multi-targeted profile makes this compound a valuable tool for investigating various cellular processes and a potential candidate for therapeutic development, particularly in oncology and immunology.
These application notes provide a comprehensive overview of the experimental use of this compound in cell culture, including its mechanism of action, key quantitative data, and detailed protocols for common assays.
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 Value | Cell/System | Reference |
| JAK3 | 1.8 µM | In vitro kinase assay | [2][3][4] |
| JAK1 | > 10 µM | In vitro kinase assay | [1][3] |
| JAK2 | > 10 µM | In vitro kinase assay | [1][3] |
| EGFR | 4 nM | In vitro kinase assay | [1][3] |
| VEGFR | 100 nM | In vitro kinase assay | [3] |
| Src | 100 nM | In vitro kinase assay | [3] |
| Abl | - | - | [2][3] |
Note: IC50 values can vary depending on the specific assay conditions.
Table 2: Cellular Effects of this compound in Different Cell Lines
| Cell Line | Effect | Concentration Range | Incubation Time | Reference |
| U373 & U87 (Glioblastoma) | Induces apoptosis, inhibits adhesion and migration | Micromolar concentrations | 24-36 hours | [2] |
| EGF-P154 on Glioblastoma | Cytotoxicity | IC50 = 813 nM | - | [1][2] |
| Macrophages | Inhibits STAT1 activation, iNOS expression, and NO production | - | - | [2][5] |
| Neural Precursor Cells | Induces differentiation to neurons and oligodendrocytes | - | - | [6] |
| SKBR3 (Breast Cancer) | Antiproliferative | 0.5 - 20 µM | 72 hours | [3] |
Signaling Pathways Modulated by this compound
This compound primarily targets the JAK/STAT pathway by inhibiting JAK3. This prevents the phosphorylation and activation of downstream STAT proteins, notably STAT1 and STAT3, which are crucial for cytokine signaling and cellular processes like proliferation, differentiation, and inflammation. Additionally, its inhibitory effects on EGFR and other receptor tyrosine kinases block downstream signaling cascades such as the MAPK/ERK and PI3K/Akt pathways, which are pivotal in cell growth, survival, and migration.
Caption: this compound inhibits multiple kinases, affecting key signaling pathways.
Experimental Protocols
Preparation of this compound Stock Solution
-
Solubility : this compound is soluble in DMSO up to 100 mM.
-
Stock Solution Preparation : To prepare a 10 mM stock solution, dissolve 3.76 mg of this compound (MW: 376.2 g/mol ) in 1 mL of fresh, high-quality DMSO.
-
Storage : Store the stock solution at -20°C for up to one month or at -80°C for up to six months[3]. Avoid repeated freeze-thaw cycles.
Cell Culture and Treatment
The following is a general guideline. Optimal seeding density, concentration of this compound, and incubation time should be determined empirically for each cell line and experiment.
-
Cell Seeding : Seed cells in an appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein analysis) at a density that will ensure they are in the exponential growth phase at the time of treatment. For example, seed 2.5 x 10^4 cells/well in a 96-well plate and incubate for 36 hours before drug exposure[2][3].
-
Treatment : On the day of treatment, carefully aspirate the old medium and replace it with fresh medium containing the desired concentration of this compound[2][3]. A typical concentration range for initial experiments is 0.1 µM to 250 µM[2][3]. A vehicle control (e.g., DMSO) should always be included at the same final concentration as in the this compound-treated wells.
-
Incubation : Incubate the cells for the desired period, typically 24 to 36 hours, at 37°C in a humidified atmosphere with 5% CO2[2][3].
Caption: General workflow for cell treatment with this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and information found in the search results[2][7][8].
-
Cell Treatment : Follow the "Cell Culture and Treatment" protocol in a 96-well plate.
-
MTT Addition : After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL[2].
-
Incubation : Incubate the plate for 4 hours at 37°C to allow the formazan crystals to form[2].
-
Solubilization : Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well[2].
-
Overnight Incubation : Incubate the plate overnight at 37°C to ensure complete solubilization of the formazan crystals[2].
-
Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader[2].
-
Data Analysis : Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot Analysis
This protocol provides a general framework for analyzing protein expression changes upon this compound treatment[9][10][11][12].
-
Cell Lysis : After treatment in a 6-well plate, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation : Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE : Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation : Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3, anti-phospho-Akt, anti-cleaved caspase-3) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation : Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
Detection : Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Analysis : Capture the image using a chemiluminescence imaging system and analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Flow Cytometry for Cell Cycle or Apoptosis Analysis
This is a general protocol for analyzing cellular changes using flow cytometry[13][14][15][16].
For Cell Cycle Analysis:
-
Cell Harvesting : After treatment, harvest the cells by trypsinization and wash with PBS.
-
Fixation : Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining : Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis : Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
For Apoptosis Analysis (Annexin V/PI Staining):
-
Cell Harvesting : Harvest the cells and wash them with cold PBS.
-
Staining : Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation : Incubate in the dark for 15 minutes at room temperature.
-
Analysis : Analyze the cells by flow cytometry immediately. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Janus kinase 3 inhibitor this compound in macrophages activated by bacterial endotoxin: differential effects on the expression of iNOS, COX-2 and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. vigo-avocats.com [vigo-avocats.com]
- 9. Western Blot Protocol | Sino Biological [sinobiological.com]
- 10. epigentek.com [epigentek.com]
- 11. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 12. ptglab.com [ptglab.com]
- 13. Flow Cytometry Protocols | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. youtube.com [youtube.com]
- 15. Protocol for high-throughput compound screening using flow cytometry in THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - IT [thermofisher.com]
Effective Concentration of Whi-P154 for In Vitro Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Whi-P154, a potent Janus kinase 3 (JAK3) inhibitor, in various in vitro experimental settings. This document summarizes effective concentrations, details relevant experimental protocols, and illustrates key signaling pathways and workflows to facilitate the design and execution of robust studies.
Summary of Effective Concentrations
This compound has been characterized as a selective inhibitor of JAK3, although it also exhibits activity against other kinases at varying concentrations. The effective concentration for in vitro studies is highly dependent on the specific cell type, assay, and biological question being investigated. The following table summarizes key quantitative data from published research.
| Target/Process | Cell Line/System | Assay Type | Effective Concentration (IC50) | Reference |
| JAK3 Inhibition | Enzyme Assay | Kinase Activity Assay | 1.8 µM | [1][2][3][4] |
| EGFR Inhibition | Enzyme Assay | Kinase Activity Assay | 4 nM | [3][4] |
| Src Inhibition | Enzyme Assay | Kinase Activity Assay | 100 nM | [4] |
| VEGFR Inhibition | Enzyme Assay | Kinase Activity Assay | 100 nM | [4] |
| Cytotoxicity | U373 & U87 (Human Glioblastoma) | Apoptotic Cell Death | Micromolar concentrations | [1] |
| Cytotoxicity | Human Glioblastoma Cell Lines | Apoptosis | 158 µM | [3] |
| STAT1 Activation Inhibition | Macrophages | - | Not specified | [1][3] |
| iNOS Expression Inhibition | Macrophages | - | Not specified | [1][3] |
| Nitric Oxide (NO) Production Inhibition | Macrophages | - | Not specified | [1][3] |
| General In Vitro Studies | Various Cell Lines | - | 0.1 µM to 250 µM | [1][4] |
Signaling Pathway
This compound primarily targets the JAK3/STAT3 signaling pathway. Cytokines binding to their receptors activate associated JAKs, which then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and regulate gene expression. This compound inhibits the kinase activity of JAK3, thereby preventing the phosphorylation and activation of downstream STATs, particularly STAT3.
Figure 1: Simplified diagram of the JAK3/STAT3 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on cell viability and to determine its cytotoxic concentration.
Experimental Workflow:
Figure 2: Workflow for the MTT-based cell viability and cytotoxicity assay.
Materials:
-
96-well tissue culture plates
-
Cell line of interest (e.g., U373 or U87 human glioblastoma cells)
-
Complete culture medium
-
This compound stock solution (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 2.5 x 10⁴ cells per well in 100 µL of complete culture medium.[1][4]
-
Incubate the plate for 36 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[1][4]
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Concentrations can range from 0.1 µM to 250 µM.[1][4]
-
Carefully aspirate the old medium from the wells and replace it with 100 µL of fresh medium containing the various concentrations of this compound. Include vehicle control wells (DMSO concentration should match the highest concentration used for this compound). Use triplicate wells for each condition.[1][4]
-
Add 10 µL of MTT solution to each well for a final concentration of 0.5 mg/mL.[1][4]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[1][4]
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.[1][4]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Inhibition of STAT3 Phosphorylation (Western Blot Analysis)
This protocol is designed to qualitatively or semi-quantitatively assess the inhibition of STAT3 phosphorylation at Tyr705 by this compound.
Experimental Workflow:
Figure 3: General workflow for Western blot analysis of STAT3 phosphorylation.
Materials:
-
Cell line responsive to cytokine stimulation (e.g., HeLa, A431)
-
This compound
-
Cytokine to stimulate JAK/STAT pathway (e.g., IL-6, Oncostatin M)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705) and anti-total-STAT3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture dishes and grow to 70-80% confluency.
-
If necessary, serum-starve the cells for a few hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a cytokine (e.g., 40 ng/mL Oncostatin M for 5 minutes) to induce STAT3 phosphorylation. Include appropriate controls (untreated, cytokine only, this compound only).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-STAT3 (Tyr705) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total STAT3 or a housekeeping protein like β-actin.
In Vitro JAK3 Kinase Assay
This protocol allows for the direct measurement of this compound's inhibitory effect on JAK3 kinase activity.
Experimental Workflow:
Figure 4: Workflow for an in vitro JAK3 kinase assay.
Materials:
-
Recombinant human JAK3 enzyme
-
JAK3 substrate (e.g., a synthetic peptide)
-
Kinase assay buffer
-
ATP
-
This compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader capable of detecting the signal (e.g., luminescence)
Procedure:
-
Prepare a reaction mixture containing the recombinant JAK3 enzyme and the substrate in the kinase assay buffer.
-
Dispense the reaction mixture into the wells of a microplate.
-
Add serial dilutions of this compound to the wells. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Pre-incubate the plate to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding a solution of ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).
-
Stop the reaction according to the manufacturer's instructions of the assay kit.
-
Add the detection reagent to measure the amount of product formed (e.g., ADP).
-
Measure the signal (e.g., luminescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
The provided data and protocols offer a solid foundation for conducting in vitro studies with this compound. It is crucial to empirically determine the optimal concentration and experimental conditions for each specific cell line and assay. The off-target effects of this compound, particularly on EGFR, should be considered when interpreting results, and appropriate controls should be included in the experimental design.
References
Preparation of Whi-P154 Stock Solution in DMSO: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of a Whi-P154 stock solution in dimethyl sulfoxide (DMSO). This compound is a potent inhibitor of Janus kinase 3 (JAK3) and other kinases, making it a valuable tool in cell signaling research and drug development. Adherence to proper preparation techniques is crucial for ensuring the accuracy and reproducibility of experimental results. This guide includes quantitative data, a step-by-step experimental protocol, and diagrams to illustrate key processes and pathways.
Introduction
This compound, with the chemical name 2-bromo-4-[(6,7-dimethoxy-4-quinazolinyl)amino]-phenol, is a widely used small molecule inhibitor in biomedical research.[1][2] It was initially identified as a selective inhibitor of JAK3, a key enzyme in cytokine signaling pathways crucial for immune cell development and function.[1][3] Subsequent studies have revealed its inhibitory activity against other kinases, including the Epidermal Growth Factor Receptor (EGFR), Src, and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][4][5] This multi-targeted profile makes this compound a subject of interest in cancer research, particularly for glioblastoma, as well as in immunology and neuroscience.[1][4] Accurate preparation of this compound stock solutions is the first critical step for any in vitro or in vivo study. DMSO is the recommended solvent due to the compound's poor solubility in aqueous solutions.[1][5][6]
Quantitative Data Summary
The following table summarizes the key quantitative information for this compound. It is important to note that solubility can vary slightly between different batches and suppliers.
| Parameter | Value | Source(s) |
| Molecular Weight | 376.2 g/mol | [1][2] |
| Solubility in DMSO | 15 mg/mL to 100 mM | [1][5] |
| CAS Number | 211555-04-3 | [1][2] |
| Chemical Formula | C₁₆H₁₄BrN₃O₃ | [1][2] |
| Storage (Powder) | -20°C for up to 3 years | [7] |
| Storage (in DMSO) | -20°C for up to 1 month, -80°C for up to 6 months | [8] |
Signaling Pathway Overview
This compound primarily targets the JAK3 signaling pathway, but also affects other important cellular signaling cascades. Understanding these interactions is crucial for interpreting experimental outcomes.
Caption: this compound inhibits JAK3, EGFR, and Src signaling pathways.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol details the steps to prepare a 10 mM stock solution of this compound in DMSO. This concentration is a common starting point for serial dilutions for in vitro experiments.
Materials:
-
This compound powder (ensure high purity, ≥98%)
-
Anhydrous/molecular sieve-dried DMSO (Biotechnology grade)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile, filter-barrier pipette tips
Workflow Diagram:
Caption: Step-by-step workflow for preparing this compound stock solution.
Procedure:
-
Preparation and Weighing:
-
Before opening, bring the vial of this compound powder to room temperature to prevent condensation of moisture.
-
In a fume hood or on a balance with a draft shield, carefully weigh out the desired amount of this compound. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 3.762 mg of this compound.
-
Calculation: Molecular Weight (376.2 g/mol ) x Molarity (0.010 mol/L) x Volume (0.001 L) = 0.003762 g = 3.762 mg
-
-
-
Dissolution:
-
Transfer the weighed this compound powder to a sterile amber microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO. For 3.762 mg of this compound to make a 10 mM solution, add 1 mL of DMSO.
-
Vortex the solution vigorously for several minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6] Visually inspect the solution against a light source to ensure no solid particles remain. It is crucial to use fresh, high-quality DMSO as it is hygroscopic, and absorbed water can reduce the solubility of compounds.[5][9]
-
-
Aliquoting and Storage:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.[8][10]
-
Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
-
For short-term storage (up to 1 month), store the aliquots at -20°C.[8] For long-term storage (up to 6 months), store at -80°C.[8]
-
Application Notes and Best Practices
-
Working Dilutions: For cell-based assays, the DMSO stock solution should be diluted in culture medium to the final working concentration. It is critical to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[7][11] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Precipitation: When diluting the DMSO stock in aqueous-based media, precipitation of the compound may occur.[6] To minimize this, perform serial dilutions in DMSO first before the final dilution into the aqueous medium. If precipitation is observed, gentle vortexing or sonication may help to redissolve the compound.[6]
-
Purity and Identity: Always verify the purity and identity of the this compound from the supplier's certificate of analysis.
-
Safety Precautions: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this compound and DMSO. Work in a well-ventilated area or a fume hood.
By following these detailed protocols and best practices, researchers can ensure the reliable and effective use of this compound in their experimental systems.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C16H14BrN3O3 | CID 3795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Janus kinase 3 inhibitor this compound in macrophages activated by bacterial endotoxin: differential effects on the expression of iNOS, COX-2 and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. ziath.com [ziath.com]
- 10. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Whi-P154 Administration in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whi-P154 is a dual inhibitor of Janus kinase 3 (JAK3) and epidermal growth factor receptor (EGFR), with additional activity against other kinases such as Src, Abl, and VEGFR.[1][2] Its ability to target key signaling pathways involved in cell proliferation, survival, and differentiation has made it a compound of interest in pre-clinical cancer research. These application notes provide a comprehensive overview of the administration of this compound in mouse xenograft models, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying signaling pathways.
Data Presentation: Efficacy of this compound in Mouse Xenograft Models
The in vivo anti-tumor efficacy of this compound has been demonstrated in various xenograft models. The following tables summarize the quantitative data from these studies.
| Cell Line | Cancer Type | Mouse Strain | This compound Dose and Administration | Treatment Duration | Results | Reference |
| A431 | Epidermoid Carcinoma | Nude | 100 mg/kg, intraperitoneal injection, daily | 21 days | 60% tumor growth inhibition (TGI). Tumor volume in the treated group was 350 mm³ versus 875 mm³ in the vehicle group. A 75% reduction in phosphorylated EGFR was observed in tumor lysates. | [1] |
| SKBR3 | Breast Cancer | Nude | 150 mg/kg, intraperitoneal injection, daily | 28 days | 55% reduction in tumor weight. The average tumor weight in the treated group was 0.45 g compared to 1.0 g in the vehicle group. | [1] |
Table 1: Efficacy of unconjugated this compound in mouse xenograft models.
| Cell Line | Cancer Type | Mouse Strain | Compound | Dose and Administration | Treatment Duration | Results | Reference |
| U87 | Glioblastoma | Severe Combined Immunodeficient (SCID) | EGF-P154 | 1 mg/kg/day, for 10 consecutive days | >58 days | Delayed tumor progression and improved tumor-free survival. 40% of treated mice remained tumor-free for over 58 days. The median tumor-free survival was 40 days in the treated group versus 19 days in the control group. | [3] |
Table 2: Efficacy of EGF-conjugated this compound in a mouse xenograft model.
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
A. Vehicle Formulation 1 (with PEG300 and Tween 80):
-
Prepare a stock solution of this compound in DMSO.
-
To formulate the final injection solution, take the required volume of the DMSO stock solution.
-
Add PEG300 and mix until the solution is clear.
-
Add Tween 80 and mix until the solution is clear.
-
Finally, add sterile double-distilled water (ddH₂O) to the final volume and mix until clear.[1]
B. Vehicle Formulation 2 (with Corn Oil):
-
Prepare a stock solution of this compound in DMSO.
-
Add the required volume of the DMSO stock solution to corn oil.
-
Mix thoroughly until the solution is clear and homogenous.[1]
Note: The choice of vehicle may depend on the specific experimental requirements and mouse strain.
II. Xenograft Model Establishment and this compound Administration
A. A431 Epidermoid Carcinoma Xenograft Model:
-
Cell Culture: Culture A431 cells in appropriate media until they reach the desired confluence for injection.
-
Animal Model: Use female nude mice, 6–8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject A431 cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly by measuring tumor volume with calipers.
-
Treatment Initiation: Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound or vehicle control daily via intraperitoneal injection at the desired dosage (e.g., 100 mg/kg) for the specified duration (e.g., 21 days).[1]
-
Data Collection: Measure tumor volume and mouse body weight regularly throughout the study. At the end of the study, excise tumors for weight measurement and further analysis (e.g., Western blot for p-EGFR).[1]
B. SKBR3 Breast Cancer Xenograft Model:
-
Cell Culture: Culture SKBR3 cells in appropriate media.
-
Animal Model: Use female nude mice, 6–8 weeks old.
-
Tumor Cell Implantation: Subcutaneously inject SKBR3 cells into the flank of each mouse.
-
Treatment Initiation: Once tumors are established, randomize mice into treatment and control groups.
-
This compound Administration: Administer this compound or vehicle control daily via intraperitoneal injection at the desired dosage (e.g., 150 mg/kg) for the specified duration (e.g., 28 days).[1]
-
Data Collection: Monitor mouse health and body weight. At the end of the study, excise and weigh the tumors.[1]
Signaling Pathways and Mechanism of Action
This compound exerts its anti-tumor effects by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
This compound Inhibition of the JAK/STAT Pathway
This compound is an inhibitor of JAK3.[1] In the canonical JAK/STAT pathway, cytokine binding to its receptor leads to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for STAT proteins. STATs are subsequently phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of target gene transcription. By inhibiting JAK3, this compound can prevent the phosphorylation and activation of downstream STAT proteins, such as STAT3, thereby blocking the transcription of genes involved in cell proliferation and survival.[1]
References
- 1. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. Inhibition of Cell Proliferation and Growth of Pancreatic Cancer by Silencing of Carbohydrate Sulfotransferase 15 In Vitro and in a Xenograft Model | PLOS One [journals.plos.org]
- 3. selleckchem.com [selleckchem.com]
Application Notes and Protocols for Kinase Assays Following Whi-P154 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the activity of target kinases following immunoprecipitation from cells treated with Whi-P154, a potent inhibitor of Janus kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR).
Introduction
This compound is a small molecule inhibitor primarily targeting JAK3 and EGFR, with activity also reported against other kinases such as Src, Abl, and VEGFR.[1][2] It is a valuable tool for studying cellular signaling pathways, particularly the JAK/STAT pathway, and for investigating the therapeutic potential of kinase inhibition in various diseases. It is crucial to note that as a small molecule, this compound itself is not immunoprecipitated. Instead, the experimental approach involves treating cells with this compound to modulate the activity of its target kinase. Subsequently, the target kinase (e.g., JAK3 or EGFR) is immunoprecipitated from the cell lysate to assess its phosphorylation status or its ability to phosphorylate a substrate in an in vitro kinase assay.[3][4] This protocol outlines the necessary steps for cell treatment, immunoprecipitation of a target kinase, and the subsequent kinase assay.
Signaling Pathways Involving this compound Targets
This compound primarily inhibits the JAK/STAT and EGFR signaling pathways.
The JAK/STAT signaling cascade is initiated by cytokines binding to their receptors, leading to the activation of associated Janus kinases (JAKs).[5][6] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[6][7] Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and regulation of gene transcription.[5] this compound inhibits JAK3, thereby blocking the phosphorylation and activation of downstream STATs.[1]
The EGFR signaling pathway is activated by the binding of ligands such as Epidermal Growth Factor (EGF), which induces receptor dimerization and autophosphorylation of tyrosine residues.[8][9] This creates docking sites for adaptor proteins, leading to the activation of downstream cascades like the RAS-RAF-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration.[8][10] this compound can inhibit EGFR, thereby attenuating these downstream signals.[1]
Experimental Workflow
The overall experimental process involves treating cells with this compound, preparing cell lysates, immunoprecipitating the target kinase, and then performing an in vitro kinase assay on the immunoprecipitated protein.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. assayquant.com [assayquant.com]
- 3. Modulation of activation-loop phosphorylation by JAK inhibitors is binding mode dependent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of JAK3 with a novel, selective, and orally active small molecule induces therapeutic response in T-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Whi-P154 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whi-P154 is a potent inhibitor of Janus kinase 3 (JAK3) and has been shown to exhibit significant cytotoxic effects against various cancer cell lines, particularly those of glial origin. These application notes provide a comprehensive overview of the cell lines responsive to this compound, detailed protocols for assessing its efficacy, and a summary of its impact on key cellular processes. The information presented here is intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.
Responsive Cell Lines
The primary responsive cell lines to this compound treatment identified in the literature are human glioblastoma multiforme (GBM) cell lines. These cells show a dose-dependent decrease in viability upon treatment with this compound and its analogs.
-
U373-MG: A human glioblastoma astrocytoma cell line.
-
U87-MG: A human primary glioblastoma cell line.
Data Presentation
The following tables summarize the quantitative data regarding the efficacy of a potent analog of this compound, WP1066, in responsive glioblastoma cell lines. This data is representative of the expected effects of this compound.
Table 1: Cytotoxicity of WP1066 in Glioblastoma Cell Lines
| Cell Line | Compound | IC50 (µM) | Reference |
| U373-MG | WP1066 | 3.7 | |
| U87-MG | WP1066 | 5.6 |
Table 2: Effect of WP1066 on Apoptosis and Cell Cycle in Glioblastoma Cell Lines (Qualitative Summary)
| Cell Line | Treatment | Effect on Apoptosis | Effect on Cell Cycle | Reference |
| U373-MG | WP1066 | Induction of apoptosis | Arrest at the S-phase | |
| U87-MG | WP1066 | Induction of apoptosis | Arrest at the S-phase |
Signaling Pathways Modulated by this compound
This compound exerts its effects by targeting key signaling pathways involved in cell proliferation, survival, and differentiation. The primary target is the JAK/STAT pathway, with additional inhibitory effects on the EGFR signaling cascade.
Application Notes and Protocols for In Vivo Delivery of Whi-P154
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whi-P154 is a potent, cell-permeable quinazoline derivative with significant therapeutic potential. It functions as a dual inhibitor, primarily targeting Janus kinase 3 (JAK3) and the epidermal growth factor receptor (EGFR).[1][2][3] By inhibiting these key signaling molecules, this compound can modulate critical cellular processes, including cell proliferation, differentiation, and survival. Its inhibitory action on the JAK/STAT and EGFR pathways makes it a promising candidate for the treatment of various diseases, particularly cancer, such as glioblastoma.[2]
However, a significant challenge in the in vivo application of this compound is its poor aqueous solubility, which can limit its bioavailability and therapeutic efficacy.[2] These application notes provide an overview of established and potential in vivo delivery methods for this compound, complete with detailed protocols and quantitative data to guide researchers in their preclinical studies.
Physicochemical Properties and Solubility
This compound is a hydrophobic molecule, insoluble in water and ethanol.[2] For in vitro and in vivo applications, it is typically dissolved in organic solvents like dimethyl sulfoxide (DMSO).[2][4]
Table 1: Solubility and Formulation of this compound
| Solvent/Formulation | Concentration | Notes | Reference |
| DMSO | Up to 100 mM | Stock solution for in vitro and in vivo use. | [2] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.65 mM) | A common vehicle for in vivo administration of poorly soluble compounds. | [1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.65 mM) | An alternative formulation to improve solubility. | [1] |
Signaling Pathways Targeted by this compound
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in cell growth and proliferation.
In Vivo Delivery Methods and Protocols
Direct Administration via Intraperitoneal (i.p.) Injection
For initial preclinical studies, this compound can be administered directly via intraperitoneal injection after dissolution in a suitable vehicle.
Protocol 1: Preparation and i.p. Administration of this compound
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
To prepare the final injection solution, sequentially add the following, ensuring the solution is clear after each addition:
-
100 µL of this compound DMSO stock solution.
-
400 µL of PEG300.
-
50 µL of Tween-80.
-
450 µL of sterile saline.
-
-
This will result in a final concentration of 2.5 mg/mL this compound in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1]
-
-
Animal Model:
-
Use appropriate animal models for your research question (e.g., nude mice with tumor xenografts).
-
-
Administration:
-
Administer the prepared this compound formulation via intraperitoneal injection. The dosage will need to be optimized for the specific animal model and therapeutic goal. A starting point could be based on efficacy studies of similar compounds.
-
Pharmacokinetic Profile (of the analogous compound WHI-P131)
Table 2: Pharmacokinetic Parameters of WHI-P131 in Mice (i.p. Administration)
| Parameter | Value | Unit |
| Dose | 13 | mg/kg |
| Cmax | 57.7 | µM |
| Tmax | 10.0 | min |
| t1/2 | 123.6 | min |
| Bioavailability | 94.9 | % |
Data from a study on the related compound WHI-P131.[4]
Targeted Delivery using EGF-P154 Conjugate
To enhance tumor-specific delivery and reduce systemic toxicity, this compound can be conjugated to a targeting moiety like the epidermal growth factor (EGF). This strategy is particularly effective for tumors that overexpress the EGFR.
Protocol 2: In Vivo Glioblastoma Xenograft Model and Treatment with EGF-P154
-
Cell Culture:
-
Culture human glioblastoma cell lines (e.g., U373 or U87) that overexpress EGFR under standard conditions.
-
-
Animal Model:
-
Use severe combined immunodeficient (SCID) mice.
-
Subcutaneously implant cultured glioblastoma cells into the flank of the mice.
-
-
Treatment:
-
Once tumors are established, begin treatment with EGF-P154.
-
A reported effective dose is 1 mg/kg/day administered for 10 consecutive days.[2]
-
The route of administration (e.g., intraperitoneal or intravenous) should be optimized.
-
Table 3: In Vivo Efficacy of EGF-P154 in a Glioblastoma Xenograft Model
| Treatment Group | Median Tumor-Free Survival | % Tumor-Free at Day 58 |
| Control | 19 days | 0% |
| EGF-P154 (1 mg/kg/day) | 40 days | 40% |
Data from a study using a SCID mouse glioblastoma xenograft model.[2]
Potential Delivery Strategies: Nanoparticle and CPP Formulations
To further improve the in vivo delivery of the hydrophobic this compound, advanced formulation strategies such as encapsulation in nanoparticles or conjugation to cell-penetrating peptides (CPPs) can be explored.
Protocol 3: Liposomal Encapsulation of this compound (General Protocol)
This protocol is a general guideline for the encapsulation of a hydrophobic drug like this compound using the thin-film hydration method.
-
Lipid Film Formation:
-
Dissolve lipids (e.g., a 7:3 molar ratio of DSPC to cholesterol) and this compound in an organic solvent like chloroform in a round-bottom flask.[5]
-
Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.
-
-
Hydration:
-
Hydrate the lipid film with an aqueous buffer (e.g., PBS) by vortexing or sonication. This process forms multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with specific pore sizes (e.g., 100 nm).
-
-
Characterization:
-
Characterize the resulting liposomes for size, zeta potential, and encapsulation efficiency using techniques like dynamic light scattering and chromatography.
-
Protocol 4: Conjugation of this compound to a Cell-Penetrating Peptide (General Protocol)
This protocol outlines a general strategy for covalently linking a small molecule to a CPP.
-
Functionalization:
-
If necessary, chemically modify this compound to introduce a reactive functional group (e.g., a carboxyl or amino group) suitable for conjugation.
-
Synthesize or obtain a CPP (e.g., Tat peptide) with a complementary reactive group.
-
-
Conjugation Reaction:
-
Use a suitable cross-linking agent (e.g., EDC/NHS for amide bond formation) to covalently link the functionalized this compound to the CPP.
-
-
Purification:
-
Purify the this compound-CPP conjugate using techniques like HPLC to remove unreacted components.
-
-
In Vivo Administration:
-
The purified conjugate can then be formulated in a suitable buffer for in vivo administration.
-
Toxicity and Safety Considerations
While specific toxicity data for this compound is limited, the analogous compound WHI-P131 was well-tolerated in mice at single intraperitoneal bolus doses up to 250 mg/kg, with no acute toxicity observed.[4] In cynomolgus monkeys, doses of 20 mg/kg and 100 mg/kg of WHI-P131 also showed no side effects.[4] However, it is crucial to conduct thorough toxicity studies for this compound itself, including dose-escalation studies and histopathological analysis, to determine its safety profile for in vivo applications.
Conclusion
The in vivo delivery of this compound presents challenges due to its poor aqueous solubility. However, these can be overcome through appropriate formulation strategies. Direct administration in a suitable vehicle provides a straightforward approach for initial preclinical testing. For enhanced efficacy and reduced off-target effects, targeted delivery systems, such as the demonstrated EGF-P154 conjugate, are highly promising, particularly for EGFR-overexpressing cancers. Furthermore, advanced formulations using nanoparticles or cell-penetrating peptides offer exciting avenues for improving the therapeutic index of this compound. The protocols and data presented in these application notes are intended to serve as a comprehensive guide for researchers to design and execute robust in vivo studies with this promising therapeutic agent.
References
- 1. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Liposome Encapsulation of Hydrophilic and Hydrophobic Drugs [protocols.io]
Application of Whi-P154 in Neuroscience Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Whi-P154 is a potent cell-permeable inhibitor primarily targeting Janus Kinase 3 (JAK3).[1] While initially investigated for its immunosuppressive and anti-cancer properties, its role in modulating key signaling pathways within the central nervous system (CNS) is of growing interest to the neuroscience community. This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, with a focus on its effects on neuroinflammation, neural cell differentiation, and its potential application in models of neurodegenerative diseases.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of JAK3, a critical enzyme in the JAK/STAT signaling pathway. This pathway is a key signaling cascade for a variety of cytokines and growth factors that play crucial roles in immunity, inflammation, and development.[2] By inhibiting JAK3, this compound can prevent the phosphorylation and subsequent activation of Signal Transducers and Activators of Transcription (STATs), thereby modulating the expression of downstream target genes. While selective for JAK3, it's important to note that this compound has been shown to inhibit other kinases at various concentrations, including EGFR, Src, and VEGFR.[1][3]
Quantitative Data Summary
The following tables summarize the known inhibitory concentrations and biological effects of this compound.
| Target Kinase | IC₅₀ | Cell/System | Reference |
| JAK3 | 1.8 µM | In vitro kinase assay | [1] |
| EGFR | 4 nM | In vitro kinase assay | [3] |
| Src | 100 nM | In vitro kinase assay | [3] |
| VEGFR | 100 nM | In vitro kinase assay | [3] |
| Biological Effect | Cell Type | Observed Effect | Reference |
| Inhibition of STAT1 activation | Macrophages | Qualitative Inhibition | [1] |
| Inhibition of iNOS expression | Macrophages | Qualitative Inhibition | [1] |
| Inhibition of Nitric Oxide (NO) production | Macrophages | Qualitative Inhibition | [1] |
| Inhibition of PDGF-evoked process outgrowth | Human Neural Precursor Cells | Qualitative Inhibition | [4] |
| Promotion of differentiation to neurons and oligodendrocytes | Mouse Neuronal Precursor Cells | Qualitative Observation | |
| Blockade of astrocyte differentiation | Mouse Neuronal Precursor Cells | Qualitative Observation |
Applications in Neuroscience Research
Modulation of Neuroinflammation and Microglial Activation
The JAK/STAT pathway is a central regulator of microglial activation and the subsequent inflammatory response in the CNS.[5] Aberrant microglial activation is implicated in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[5] this compound, as a JAK3 inhibitor, can be utilized to investigate the role of this pathway in neuroinflammatory processes.
Regulation of Neural Stem Cell Differentiation and Neurite Outgrowth
The differentiation of neural stem cells (NSCs) into neurons, astrocytes, and oligodendrocytes is a tightly regulated process. The JAK/STAT pathway has been implicated in controlling the fate of these progenitor cells. This compound has been shown to prevent neurite outgrowth in human neural precursor cells stimulated with platelet-derived growth factor (PDGF).[4] Furthermore, it has been reported to promote the differentiation of mouse neuronal precursor cells into neurons and oligodendrocytes while inhibiting their differentiation into astrocytes.
Investigation of Neurodegenerative Disease Models
While direct studies of this compound in in vivo models of Alzheimer's or Parkinson's disease are limited, the known involvement of the JAK/STAT pathway in the pathology of these diseases provides a strong rationale for its use. For instance, α-synuclein, a key protein in Parkinson's disease, activates the JAK/STAT pathway in microglia.[6][7] Similarly, amyloid-beta has been shown to induce STAT3 phosphorylation in microglia. Therefore, this compound can be a valuable tool to dissect the contribution of JAK3-mediated signaling in these disease models.
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Microglia
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
BV-2 microglial cells (or primary microglia)
-
DMEM/F-12 medium with 10% FBS and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Phosphate-buffered saline (PBS)
-
ELISA kits for mouse TNF-α and IL-6
-
96-well cell culture plates
-
MTT or other cell viability assay kit
Procedure:
-
Cell Seeding: Seed BV-2 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Pre-treatment with this compound: Prepare serial dilutions of this compound in culture medium (e.g., 0.1, 1, 10, 50 µM). Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) group. Incubate for 1 hour.
-
LPS Stimulation: Prepare a 2x concentrated solution of LPS (e.g., 200 ng/mL) in culture medium. Add 100 µL of this solution to each well (final LPS concentration of 100 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.
-
Cytokine Measurement: Measure the concentration of TNF-α and IL-6 in the supernatants using the respective ELISA kits, following the manufacturer's instructions.
-
Cell Viability Assay: To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate according to the manufacturer's protocol.
Protocol 2: Assessment of this compound on Neurite Outgrowth in a Neuronal Cell Line
Objective: To quantify the effect of this compound on neurite outgrowth in a neuronal cell line (e.g., PC12 or SH-SY5Y).
Materials:
-
PC12 or SH-SY5Y cells
-
Appropriate culture medium (e.g., RPMI-1640 for PC12, DMEM/F-12 for SH-SY5Y) with serum
-
Nerve Growth Factor (NGF) for PC12 cells or Retinoic Acid (RA) for SH-SY5Y cells
-
This compound (stock solution in DMSO)
-
Poly-L-lysine or collagen-coated 96-well plates
-
4% paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against a neuronal marker (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
High-content imaging system and analysis software
Procedure:
-
Cell Seeding: Seed cells onto coated 96-well plates at an appropriate density to allow for neurite extension without excessive cell clustering.
-
Differentiation and Treatment:
-
For PC12 cells: After 24 hours, switch to a low-serum medium containing NGF (e.g., 50 ng/mL) and the desired concentrations of this compound or vehicle control.
-
For SH-SY5Y cells: Treat with RA (e.g., 10 µM) for 3-5 days to induce a neuronal phenotype. Then, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for neurite outgrowth.
-
Immunocytochemistry:
-
Fix the cells with 4% PFA for 15 minutes.
-
Wash three times with PBS.
-
Permeabilize with 0.1% Triton X-100 for 10 minutes.
-
Wash three times with PBS.
-
Block with 5% BSA for 1 hour.
-
Incubate with the primary antibody (anti-β-III tubulin) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1 hour at room temperature.
-
Wash three times with PBS.
-
-
Imaging and Analysis: Acquire images using a high-content imaging system. Use the accompanying software to quantify neurite length, number of branches, and cell number per field of view.
Protocol 3: Evaluation of this compound in an In Vitro Model of Parkinson's Disease (α-Synuclein-Induced Microglial Activation)
Objective: To investigate whether this compound can mitigate the pro-inflammatory response of microglia to α-synuclein aggregates, a key pathological feature of Parkinson's disease.[6][7]
Materials:
-
Primary microglia or BV-2 cells
-
Recombinant human α-synuclein (pre-formed fibrils)
-
This compound (stock solution in DMSO)
-
Culture medium and supplements
-
Reagents for Western blotting (lysis buffer, antibodies against p-STAT3, total STAT3, and a loading control like GAPDH)
-
ELISA kits for pro-inflammatory cytokines
Procedure:
-
Cell Culture and Treatment: Culture microglia in 6-well plates. Pre-treat the cells with this compound (e.g., 10 µM) or vehicle for 1 hour.
-
α-Synuclein Stimulation: Add pre-formed α-synuclein fibrils (e.g., 5 µM) to the culture medium and incubate for 24 hours.
-
Sample Collection:
-
Collect the culture supernatant for cytokine analysis by ELISA.
-
Lyse the cells with an appropriate lysis buffer for Western blot analysis.
-
-
Western Blotting for p-STAT3:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against p-STAT3 and total STAT3.
-
Incubate with HRP-conjugated secondary antibodies.
-
Visualize the protein bands using a chemiluminescence detection system and quantify the band intensities. Normalize p-STAT3 levels to total STAT3.
-
-
Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the collected supernatants using ELISA.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the JAK3/STAT3 signaling pathway in various aspects of neuroscience research. Its ability to modulate neuroinflammation, influence neural cell differentiation, and potentially interfere with the pathological cascades in neurodegenerative diseases makes it a compound of significant interest. The protocols provided herein offer a starting point for researchers to explore the multifaceted effects of this compound in the central nervous system. Further research, particularly in vivo studies in models of neurodegenerative diseases, is warranted to fully elucidate its therapeutic potential.
References
- 1. selleckchem.com [selleckchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. The JAK3 inhibitor this compound prevents PDGF-evoked process outgrowth in human neural precursor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of JAK/STAT in the Neuroinflammation and its Association with Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the JAK/STAT Pathway Protects Against α-Synuclein-Induced Neuroinflammation and Dopaminergic Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Whi-P154 Technical Support Center: Troubleshooting Solubility and Experimental Design
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and use of Whi-P154, a potent JAK3 inhibitor. Below you will find troubleshooting guides, frequently asked questions, and detailed protocols to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a selective inhibitor of Janus kinase 3 (JAK3) with an IC50 of 1.8 μM.[1][2] It shows no significant activity against JAK1 or JAK2.[1][2][3] In addition to JAK3, this compound has been reported to inhibit other kinases, including the epidermal growth factor receptor (EGFR) with a much higher potency (IC50 = 4 nM), as well as Src, Abl, and VEGFR.[1][4][5][6]
Q2: In which signaling pathways is this compound involved?
This compound primarily acts on the JAK/STAT signaling pathway. By inhibiting JAK3, it can prevent the phosphorylation of downstream STAT proteins, such as STAT1 and STAT3, which are crucial for cytokine signaling and cellular processes like proliferation, differentiation, and apoptosis.[1][3] Its inhibitory effect on EGFR also implicates it in the EGFR signaling pathway.
Q3: What are the common solvents for dissolving this compound?
This compound is soluble in organic solvents such as DMSO, DMF, and ethanol.[1][5] It is insoluble in water.[1] For cell culture experiments, it is typically dissolved in DMSO to create a stock solution.
Q4: My this compound solution is precipitating. What should I do?
Precipitation can occur for several reasons. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Solubility Data
For optimal experimental results, it is crucial to use the appropriate solvent and concentration. The table below summarizes the solubility of this compound in various solvents.
| Solvent | Concentration (w/v) | Molar Concentration | Notes |
| DMSO | ~75 mg/mL | ~199.36 mM | Use fresh, anhydrous DMSO as moisture can reduce solubility.[1] Some sources report solubility up to 100 mM[4] or ~71 mg/mL (~199.3 mM).[2] |
| DMF | 25 mg/mL | - | |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | - | |
| Ethanol | Insoluble | - | |
| Water | Insoluble | - |
Experimental Protocols
Below are detailed protocols for preparing this compound solutions for both in vitro and in vivo studies.
In Vitro Stock Solution Preparation (e.g., for Cell Culture)
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
To prepare a 10 mM stock solution, add 2.66 mL of DMSO to 10 mg of this compound (Molecular Weight: 376.2 g/mol ).
-
Vortex thoroughly to ensure the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C. For short-term storage (up to 1 month), -20°C is sufficient.[2]
-
In Vivo Formulation Preparation
For animal studies, a multi-component solvent system is often required to maintain solubility and bioavailability.
Formulation 1: PEG300, Tween 80, and Saline [2]
-
Materials:
-
This compound
-
DMSO
-
PEG300
-
Tween 80
-
Saline (0.9% NaCl)
-
-
Procedure (for a 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation:
-
Take 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 400 µL of PEG300 and mix until the solution is clear.
-
Add 50 µL of Tween 80 and mix thoroughly.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
This formulation should be prepared fresh before each use.
-
Formulation 2: SBE-β-CD in Saline [2]
-
Materials:
-
This compound
-
DMSO
-
SBE-β-CD (Sulfobutylether-β-cyclodextrin)
-
Saline (0.9% NaCl)
-
-
Procedure (for a 2.5 mg/mL solution):
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) SBE-β-CD solution in saline.
-
To prepare 1 mL of the final formulation:
-
Take 100 µL of the 25 mg/mL this compound DMSO stock.
-
Add 900 µL of the 20% SBE-β-CD in saline solution.
-
Mix until the solution is clear.
-
-
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound.
Caption: this compound inhibits the JAK/STAT signaling pathway.
Caption: this compound also inhibits the EGFR signaling pathway.
Troubleshooting Guide
Use this guide to address common issues encountered when working with this compound.
Caption: Troubleshooting workflow for this compound precipitation issues.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. stemcell.com [stemcell.com]
- 4. WHI-P 154 | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 5. caymanchem.com [caymanchem.com]
- 6. WHI-P 154 | JAK | Tocris Bioscience [tocris.com]
Overcoming Whi-P154 precipitation in culture media
Welcome to the technical support center for Whi-P154. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the use of this compound in cell culture, with a specific focus on preventing its precipitation in aqueous media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a dual inhibitor of Janus kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR).[1][2][3][4][5][6] It has been shown to have no significant activity against JAK1 or JAK2.[2][4][5] Its inhibitory actions make it a compound of interest in immunology and cancer research.
Q2: I'm observing precipitation of this compound after adding it to my cell culture medium. What is the common cause for this?
This compound is sparingly soluble in aqueous solutions like cell culture media.[2] It is typically dissolved in an organic solvent, most commonly Dimethyl Sulfoxide (DMSO), to create a concentrated stock solution.[2][3] When this stock solution is diluted into the aqueous environment of the culture medium, the abrupt change in solvent polarity can cause the compound to precipitate out of solution. This is a common issue with hydrophobic compounds in cell culture applications.[7]
Q3: What is the recommended solvent for preparing a this compound stock solution?
The most commonly used solvent for this compound is DMSO.[2][3] It is reported to be soluble in DMSO at concentrations as high as 100 mM. For optimal results, it is crucial to use fresh, anhydrous DMSO, as moisture absorption can reduce the compound's solubility.[2][8]
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your cell culture experiments.
Issue 1: Immediate Precipitation Upon Addition to Media
If you observe precipitation immediately after adding the this compound stock solution to your culture medium, consider the following troubleshooting steps:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept to a minimum, ideally below 0.5%, as higher concentrations can be toxic to cells.[7] However, a certain amount of DMSO is necessary to maintain this compound solubility. A final concentration of 0.1% to 0.2% is often a good starting point.[7]
-
Method of Addition: Avoid adding the this compound stock solution directly to the bulk of the medium. Instead, add the stock solution to a small volume of medium first, mix thoroughly, and then add this intermediate dilution to the final culture volume. This gradual dilution can help prevent rapid precipitation.
-
Temperature of Media: Pre-warming the culture media to 37°C before adding the this compound solution can sometimes improve solubility.[9]
-
Mixing Technique: After adding the this compound solution, gently swirl the culture flask or plate to ensure rapid and uniform distribution of the compound. Avoid vigorous shaking, which can sometimes promote precipitation.
Issue 2: Precipitation Over Time (Delayed Precipitation)
If this compound precipitates out of the culture medium after a few hours or days of incubation, the following factors may be at play:
-
Media Components: Certain components in the culture medium, such as high concentrations of salts or proteins in serum, can interact with this compound and reduce its solubility over time.
-
pH of the Medium: Changes in the pH of the culture medium due to cellular metabolism can affect the solubility of the compound. Ensure your medium is adequately buffered.
-
Compound Degradation: While less common, the compound may degrade over time into less soluble forms.
To address delayed precipitation, consider these strategies:
-
Serum Concentration: If using serum, try reducing the serum concentration if your cell line can tolerate it. Alternatively, consider using a serum-free medium formulation if compatible with your experimental goals.
-
Media Refreshment: For long-term experiments, it may be necessary to refresh the culture medium with freshly prepared this compound solution every 24-48 hours to maintain the desired concentration and avoid precipitation of older compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM).
-
Vortex the tube until the this compound is completely dissolved. A brief sonication in a water bath can aid in dissolution if necessary.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Dilution of this compound into Culture Medium
-
Materials:
-
This compound stock solution (in DMSO)
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of this compound stock solution needed. Aim to keep the final DMSO concentration below 0.5%.
-
Serial Dilution Method (Recommended):
-
Prepare an intermediate dilution of the this compound stock solution in a small volume of pre-warmed culture medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution.
-
Gently mix the intermediate dilution.
-
Add the required volume of the intermediate dilution to your final culture volume to achieve the desired final concentration.
-
-
Gently swirl the culture vessel to ensure even distribution.
-
Always prepare a vehicle control using the same final concentration of DMSO as in your experimental conditions.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Reference |
| DMSO | 15 mg/mL | [3] |
| DMSO | 75 mg/mL | [2] |
| DMSO | 100 mM | |
| DMF | 25 mg/mL | [3] |
| DMF:PBS (pH 7.2) (1:1) | 0.5 mg/mL | [3] |
| Water | Insoluble | [2] |
| Ethanol | Insoluble | [2] |
Table 2: Troubleshooting Summary for this compound Precipitation
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation | High final concentration of this compound, low final DMSO concentration, rapid change in solvent polarity. | Use serial dilution, ensure final DMSO is 0.1-0.5%, pre-warm media, mix gently. |
| Delayed Precipitation | Media component interaction, pH shift, compound instability over time. | Reduce serum if possible, refresh media with fresh compound every 24-48 hours. |
Visualizations
Signaling Pathways
This compound primarily inhibits the JAK3 and EGFR signaling pathways. The diagram below illustrates the simplified canonical pathways affected by this compound.
Caption: Simplified signaling pathways inhibited by this compound.
Experimental Workflow
The following diagram outlines a logical workflow for troubleshooting this compound precipitation in cell culture.
Caption: Troubleshooting workflow for this compound precipitation.
References
- 1. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. stemcell.com [stemcell.com]
- 5. WHI-P 154 | JAK | Tocris Bioscience [tocris.com]
- 6. This compound - Immunomart [immunomart.org]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. adl.usm.my [adl.usm.my]
Technical Support Center: Interpreting Results with Whi-P154
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor Whi-P154. This guide focuses on understanding and mitigating the compound's known off-target effects to ensure accurate experimental interpretation.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
A1: this compound was initially identified as an inhibitor of Janus kinase 3 (JAK3).[1][2][3][4][5] However, subsequent research has demonstrated that it is a multi-kinase inhibitor with potent activity against other kinases.
Q2: What are the known off-target effects of this compound?
A2: The most significant off-target effect of this compound is the potent inhibition of the Epidermal Growth Factor Receptor (EGFR), with an IC50 value in the nanomolar range, making it substantially more potent against EGFR than its originally intended target, JAK3.[1][2][3][4] It also inhibits other kinases, including Src, Abl, and Vascular Endothelial Growth Factor Receptor (VEGFR).[1][2][3][4]
Q3: How can the off-target effects of this compound influence my experimental results?
A3: Due to its potent inhibition of EGFR and other kinases, phenotypes observed after this compound treatment may not be solely attributable to JAK3 inhibition. For example, effects on cell proliferation, adhesion, and migration could be mediated through inhibition of EGFR, Src, or other off-target kinases.[1] It is crucial to design experiments with appropriate controls to dissect the on-target versus off-target effects.
Q4: I am seeing unexpected levels of apoptosis in my cell line after treatment with this compound. Is this a known effect?
A4: Yes, this compound has been shown to induce apoptosis in several cell lines, including human glioblastoma cells.[1][5] This cytotoxic effect may be linked to its inhibition of multiple survival-related kinases, not just JAK3.
Q5: What is the role of the JAK/STAT pathway in the context of this compound research?
A5: The JAK/STAT pathway is a critical signaling cascade downstream of many cytokine receptors.[4] JAK3, the intended target of this compound, plays a significant role in signaling from cytokines like IL-4, which leads to the phosphorylation and activation of STAT6.[6][7][8] STAT6 then translocates to the nucleus to regulate gene expression involved in immune responses.[6][9][10] When using this compound to study this pathway, it is essential to consider that its off-target effects could modulate other signaling pathways that may indirectly influence STAT6 activity.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected phenotypic results after this compound treatment.
-
Possible Cause: Off-target effects of this compound are likely confounding the results. The observed phenotype may be a composite of inhibiting JAK3, EGFR, Src, and other kinases.
-
Troubleshooting Steps:
-
Validate Target Engagement: Use a more specific JAK3 inhibitor as a control to confirm if the phenotype is genuinely JAK3-dependent.
-
Rescue Experiments: If you hypothesize that the effect is due to EGFR inhibition, try to "rescue" the phenotype by stimulating a downstream pathway of EGFR that is independent of the pathway you are studying.
-
Use of Knockdown/Knockout Models: Employ siRNA, shRNA, or CRISPR/Cas9 to specifically deplete JAK3 and compare the phenotype to that observed with this compound treatment.
-
Dose-Response Curve: Perform a dose-response experiment. Given the significant difference in IC50 values, it may be possible to find a concentration range where JAK3 is inhibited with minimal impact on other kinases, though this can be challenging.
-
Issue 2: Difficulty in attributing observed changes in gene expression to JAK3 inhibition.
-
Possible Cause: this compound's off-target effects on kinases like EGFR can trigger downstream signaling cascades (e.g., MAPK/ERK, PI3K/Akt) that also regulate gene expression, complicating the interpretation of transcriptomic data.[1]
-
Troubleshooting Steps:
-
Pathway Analysis: Perform pathway analysis on your gene expression data to see which signaling pathways are most significantly affected. If pathways downstream of EGFR are highly enriched, this suggests a significant off-target effect.
-
Control Compounds: Include inhibitors specific to the suspected off-target kinases (e.g., a highly specific EGFR inhibitor) in your experimental design to delineate the respective contributions to the gene expression changes.
-
Phospho-protein Analysis: Use western blotting or phospho-proteomics to directly assess the phosphorylation status of key signaling molecules downstream of JAK3 (e.g., STAT6) and off-target kinases (e.g., EGFR, ERK, Akt) to confirm which pathways are being inhibited at the protein level.
-
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Kinases
| Target Kinase | IC50 Value | Reference(s) |
| EGFR | 4 nM | [2][3][4] |
| JAK3 | 1.8 µM | [1][2][3][4] |
| Src | ~100 nM | [2] |
| Abl | Not specified | [1][2][3][4] |
| VEGFR | ~100 nM | [2] |
| JAK1 | No activity | [1][2][3][4] |
| JAK2 | No activity | [1][2][3][4] |
Experimental Protocols
Protocol 1: General Cell-Based Assay with this compound
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2.5 x 10^4 cells/well.[1][2]
-
Incubation: Incubate the cells for 36 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment and recovery.[1][2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO.[1] Further dilute the stock solution in fresh culture medium to achieve the desired final concentrations. It is recommended to perform a serial dilution to test a range of concentrations (e.g., 0.1 µM to 100 µM).[2]
-
Treatment: Carefully aspirate the old medium from the wells and add the fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation with Compound: Incubate the cells with the compound for the desired experimental duration (e.g., 24-72 hours), depending on the assay.
-
Assay: Perform the desired downstream analysis, such as a cell viability assay (e.g., MTT), western blotting for protein expression/phosphorylation, or RNA extraction for gene expression analysis.
Protocol 2: Western Blotting to Assess On-Target and Off-Target Effects
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations as described in Protocol 1. Include appropriate positive and negative controls (e.g., cells stimulated with a known activator of the pathway of interest).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane and then incubate with primary antibodies against:
-
On-target pathway: Phospho-STAT6 and total STAT6.
-
Off-target pathways: Phospho-EGFR, total EGFR, Phospho-Akt, total Akt, Phospho-ERK, and total ERK.
-
Loading control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin).
-
-
Detection: Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein phosphorylation and expression.
Mandatory Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. WHI-P 154 | JAK | Tocris Bioscience [tocris.com]
- 5. stemcell.com [stemcell.com]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Interleukin-4: A Cytokine to Remember - PMC [pmc.ncbi.nlm.nih.gov]
- 9. STAT6 - Wikipedia [en.wikipedia.org]
- 10. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
Whi-P154 Technical Support Center: Long-Term Experiment Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Whi-P154 in long-term experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the reliable and effective use of this compound in your research.
Troubleshooting Guide
This guide addresses common issues that may arise during long-term experiments involving this compound, with a focus on stability-related concerns.
| Issue | Potential Cause | Recommended Solution |
| Loss of compound activity over time in culture | Degradation of this compound in aqueous culture medium at 37°C. | For experiments lasting longer than 48-72 hours, it is advisable to perform partial or full media changes with freshly diluted this compound every 24-48 hours to maintain a consistent effective concentration. |
| Precipitation of this compound in stock solution or culture medium | Improper dissolution or exceeding solubility limits. This compound is soluble to 100 mM in DMSO. | Ensure the stock solution in DMSO is fully dissolved. When diluting into aqueous media, add the DMSO stock to the media and mix immediately and thoroughly. Avoid high final concentrations of this compound that may exceed its aqueous solubility. |
| Inconsistent experimental results between batches | Improper storage and handling of this compound stock solutions, leading to degradation. | Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[1] Store aliquots at -20°C for short-term (up to 1 year) or -80°C for long-term storage (up to 2 years).[1] |
| Unexpected off-target effects in long-term assays | Potential degradation products of this compound may have different biological activities. | If degradation is suspected, consider performing a quality control check of the compound if possible (e.g., via HPLC). Minimize the time the compound spends in aqueous solutions at 37°C before use. |
Frequently Asked Questions (FAQs)
1. What are the recommended storage conditions for this compound?
-
Powder: Store at -20°C for up to 3 years.
-
Stock Solutions (in DMSO): Aliquot and store at -20°C for up to 1 month or -80°C for up to 1 year to avoid repeated freeze-thaw cycles.[2] Some suppliers suggest stability for up to 2 years at -80°C.[1]
2. How should I prepare this compound stock solutions?
This compound is soluble in DMSO up to 100 mM. Use fresh, high-quality DMSO to prepare your stock solution.
3. How stable is this compound in cell culture medium at 37°C?
While specific degradation kinetics in cell culture media are not extensively published, this compound is commonly used in in vitro assays for 24-36 hours at 37°C, suggesting it retains activity over this period.[2][3] For longer-term experiments, it is recommended to replenish the media with fresh compound every 24-48 hours to ensure a stable concentration.
4. Can I freeze and thaw my this compound stock solution multiple times?
It is strongly recommended to aliquot your stock solution into single-use volumes to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound.[1]
5. What are the known targets of this compound?
This compound is a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR) with an IC50 of 4 nM. It also inhibits Janus Kinase 3 (JAK3) with an IC50 of 1.8 µM. It shows no significant activity against JAK1 or JAK2. Additionally, it has been reported to inhibit other kinases such as Src, Abl, and VEGFR.[3]
Quantitative Data Summary
The following tables summarize key quantitative information for this compound.
Table 1: Inhibitory Concentrations (IC50)
| Target | IC50 | Reference(s) |
| EGFR | 4 nM | |
| JAK3 | 1.8 µM | |
| Glioblastoma Cell Lines | 158 µM (induces apoptosis) |
Table 2: Storage Recommendations for this compound Solutions
| Storage Temperature | Solvent | Recommended Maximum Storage | Reference(s) |
| -20°C | DMSO | 1 month - 1 year | [1][2] |
| -80°C | DMSO | 1 - 2 years | [1][2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of this compound powder to room temperature before opening.
-
Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex briefly to ensure the compound is fully dissolved.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: In Vitro Cell-Based Assay (24-48 hours)
-
Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
The following day, thaw a single-use aliquot of this compound stock solution at room temperature.
-
Dilute the this compound stock solution to the final desired concentrations in fresh, pre-warmed cell culture medium. It is crucial to add the DMSO stock to the medium and mix immediately to prevent precipitation.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubate the cells for the desired experimental duration (e.g., 24-36 hours) at 37°C in a humidified CO2 incubator.[2][3]
-
Proceed with the desired downstream analysis (e.g., cell viability assay, western blotting).
Protocol 3: Long-Term In Vitro Assay (>48 hours)
-
Follow steps 1-4 of Protocol 2.
-
Every 24-48 hours, carefully aspirate the medium containing this compound and replace it with freshly prepared medium containing the same concentration of the inhibitor.
-
Continue this process for the entire duration of the experiment.
-
At the end of the experiment, proceed with the desired downstream analysis.
Visualizations
Caption: this compound inhibits both the EGFR and JAK3 signaling pathways.
Caption: Recommended workflow for long-term in vitro experiments with this compound.
References
Technical Support Center: Whi-P154 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the kinase inhibitor Whi-P154. Our goal is to help you navigate potential confounding variables and achieve reliable and interpretable experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My experimental results with this compound are inconsistent with the expected phenotype for JAK3 inhibition. What could be the underlying cause?
A1: While this compound is known as a JAK3 inhibitor, it exhibits significant off-target activity against other kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1][2] This polypharmacology is a common source of confounding results. The potent inhibition of EGFR and other kinases like Src, Abl, and VEGFR can lead to observed cellular effects that are independent of or synergistic with JAK3 inhibition.[1][3]
Troubleshooting Steps:
-
Review the Kinase Selectivity Profile: Compare the concentration of this compound used in your experiment with its IC50 values for various kinases (see Table 1). If the concentration is high enough to inhibit off-target kinases, your results may be a composite of multiple signaling pathway inhibitions.
-
Use a More Selective JAK3 Inhibitor: To confirm that your observed phenotype is due to JAK3 inhibition, consider using a more selective JAK3 inhibitor as a control. Several next-generation JAK inhibitors with improved selectivity are available.
-
Rescue Experiments: If you hypothesize that an off-target effect is masking or altering your results, attempt a rescue experiment. For example, if you suspect EGFR inhibition is the confounding factor, try to rescue the phenotype by adding EGF to the cell culture.
Q2: How can I design my experiment to specifically investigate the role of JAK3 when using this compound?
A2: To dissect the specific effects of JAK3 inhibition from the off-target effects of this compound, a carefully designed experimental strategy with appropriate controls is crucial.
Experimental Design Recommendations:
-
Dose-Response Analysis: Perform a dose-response experiment and correlate the observed cellular effects with the IC50 values for JAK3 and key off-targets like EGFR. Effects observed at concentrations where only EGFR is significantly inhibited are likely not due to JAK3.
-
Cell Line Selection: Use cell lines with varying expression levels of JAK3 and EGFR. For instance, comparing results in a JAK3-positive/EGFR-negative cell line with a JAK3-positive/EGFR-positive cell line can help differentiate the effects.
-
Genetic Knockdown/Knockout: The gold standard for attributing a function to a specific protein is to use genetic approaches. Compare the effects of this compound in wild-type cells versus cells where JAK3 has been knocked down (e.g., using siRNA) or knocked out (e.g., using CRISPR/Cas9).
-
Orthogonal Inhibition: Use a structurally different and more selective JAK3 inhibitor in parallel with this compound. If both compounds produce the same phenotype, it is more likely to be a true JAK3-dependent effect.
Q3: I'm observing low potency or no effect of this compound in my cell-based assays. What are the possible reasons?
A3: Several factors can contribute to the apparent lack of efficacy of a kinase inhibitor in cell-based assays.
Troubleshooting Checklist:
-
Solubility and Stability: this compound is soluble in DMSO but has poor aqueous solubility.[2][3] Ensure that your stock solution is fully dissolved and that the final concentration of DMSO in your cell culture medium is low (typically <0.1%) to avoid solvent-induced artifacts.[4][5][6][7] Also, consider the stability of this compound in your specific cell culture medium over the duration of your experiment.
-
Cellular ATP Concentration: this compound is an ATP-competitive inhibitor. The high intracellular concentration of ATP (in the millimolar range) can compete with the inhibitor for binding to the kinase, leading to a higher apparent IC50 in cellular assays compared to biochemical assays.[8]
-
Cell Permeability: While not commonly reported as an issue for this compound, poor cell permeability can be a factor for some compounds.
-
Reagent Quality: Verify the purity and integrity of your this compound compound.
Q4: What are the appropriate vehicle controls for in vitro experiments with this compound?
A4: Since this compound is typically dissolved in DMSO, the proper vehicle control is essential to distinguish the effects of the inhibitor from those of the solvent.
Control Recommendations:
-
Vehicle-Only Control: Always include a control group treated with the same final concentration of DMSO as your experimental groups.[5][9]
-
Untreated Control: In addition to the vehicle control, an untreated control group (cells in media alone) can help identify any baseline effects of the vehicle.[6]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound against Various Kinases
| Kinase Target | IC50 Value | Reference(s) |
| EGFR | 4 nM | [2][3] |
| Src | 100 nM | [3] |
| VEGFR | 100 nM | [3] |
| Abl | Not specified, but inhibited | [1] |
| JAK3 | 1.8 µM | [1][2] |
| MAPK | Not specified, but inhibited | [1] |
| PI3-K | Not specified, but inhibited | [1] |
| JAK1 | No activity | [1][2] |
| JAK2 | No activity | [1][2] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The values presented here are for comparative purposes.
Experimental Protocols
Detailed Protocol: Western Blot Analysis of JAK3 and EGFR Pathway Activation
This protocol provides a method to assess the phosphorylation status of key proteins in the JAK3 (p-STAT3) and EGFR (p-EGFR) signaling pathways following treatment with this compound.
1. Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 4-24 hours, depending on the cell line, to reduce basal signaling. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with the desired concentrations of this compound or vehicle (DMSO) for the specified duration. Include positive and negative controls (e.g., IL-6 to stimulate the JAK/STAT pathway and EGF to stimulate the EGFR pathway).
2. Cell Lysis: a. After treatment, place the culture dish on ice and wash the cells with ice-cold PBS. b. Aspirate the PBS and add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 20-30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification: a. Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
4. Sample Preparation and SDS-PAGE: a. Normalize all samples to the same protein concentration with lysis buffer. b. Add 4x Laemmli sample buffer to each sample and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. Include a molecular weight marker. d. Run the gel according to the manufacturer's instructions.
5. Protein Transfer: a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding. b. Incubate the membrane with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-EGFR (Tyr1068), and total EGFR overnight at 4°C with gentle agitation. Use a loading control antibody (e.g., β-actin or GAPDH) on a separate blot or after stripping. c. Wash the membrane three times with TBST for 10 minutes each. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST for 10 minutes each.
7. Detection: a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate. c. Visualize the protein bands using a chemiluminescence imaging system.
8. Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the phosphorylated protein levels to the total protein levels and the loading control.
Mandatory Visualization
References
- 1. selleckchem.com [selleckchem.com]
- 2. WHI-P 154 | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 4. The use of dimethylsulfoxide as a vehicle in cell culture experiments using ovarian carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iacuc.wsu.edu [iacuc.wsu.edu]
- 7. researchgate.net [researchgate.net]
- 8. kinaselogistics.com [kinaselogistics.com]
- 9. pharmacology - Why DMSO is used as a control? - Biology Stack Exchange [biology.stackexchange.com]
Troubleshooting lack of response to Whi-P154
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using Whi-P154 in their experiments.
Troubleshooting Guide: Lack of Response to this compound
Experiencing a lack of response to this compound can be perplexing. This guide provides a systematic approach to identifying and resolving potential issues in your experimental setup.
Troubleshooting Workflow
The following workflow provides a step-by-step process to diagnose why you may not be observing the expected effects of this compound.
Figure 1. A step-by-step workflow for troubleshooting a lack of response to this compound.
Frequently Asked Questions (FAQs)
Compound & Protocol Related
Q1: How should I dissolve and store this compound?
A1: this compound is soluble in DMSO, with stock solutions of up to 100 mM being reported. For in vitro experiments, it is recommended to prepare fresh dilutions from a DMSO stock. Store the solid compound at -20°C for long-term stability (up to 3 years).[1] In solvent, store at -80°C for up to 6 months.[1] Avoid repeated freeze-thaw cycles.
Q2: What is the recommended concentration range for this compound?
A2: The effective concentration of this compound can vary significantly depending on the cell line and the target kinase. For JAK3 inhibition, an IC50 of 1.8 µM has been reported in enzymatic assays.[1][2] However, for inhibition of EGFR, the IC50 is in the nanomolar range (4 nM).[1][3] For cell-based assays, concentrations ranging from 0.1 µM to 250 µM have been used.[1][2] It is advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental system.
Q3: What is a typical incubation time for this compound treatment?
A3: Incubation times of 24 to 36 hours have been commonly used in cell-based assays with this compound.[1][2] The optimal duration may vary depending on the biological process being investigated.
Target & Pathway Related
Q4: What is the primary target of this compound?
A4: this compound was initially described as a selective inhibitor of Janus kinase 3 (JAK3).[1][2] However, subsequent studies have shown that it also potently inhibits the Epidermal Growth Factor Receptor (EGFR) at nanomolar concentrations.[3][4] It also shows activity against other kinases such as Src, Abl, and VEGFR.[1][2]
Q5: What signaling pathways are affected by this compound?
A5: By inhibiting JAK3, this compound can prevent the phosphorylation of STAT3, but not STAT5.[2] It has also been shown to inhibit STAT1 activation.[2][5] Through its inhibition of EGFR and other kinases, it can also affect pathways such as the MAPK and PI3K signaling cascades.[2]
Figure 2. Simplified signaling pathways affected by this compound, highlighting its dual inhibitory action on JAK3 and EGFR.
Cell Line & System Specific
Q6: My cells are not responding to this compound. What could be the reason?
A6: There are several potential reasons for a lack of response:
-
Low Target Expression: The cell line you are using may not express sufficient levels of JAK3 or EGFR for this compound to elicit a measurable effect. It is crucial to verify the expression of the target protein in your cell line.
-
Cell Permeability: While generally considered cell-permeable, issues with compound uptake could lead to a lack of intracellular activity.
-
Off-Target Potency: Some studies suggest that this compound is a more potent inhibitor of EGFR than JAK3.[4][6] If your experimental system is not dependent on EGFR signaling, you may not observe a significant effect, especially at lower concentrations.
-
Compound Inactivity: Ensure your this compound has been stored correctly and the prepared solution is fresh. Degradation or precipitation can lead to a loss of activity.
Q7: In which cell lines has this compound shown activity?
A7: this compound has demonstrated cytotoxic activity against human glioblastoma cell lines such as U373 and U87.[2] It has also been used to induce the differentiation of neuronal precursor cells.[3]
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations and experimental conditions for this compound.
| Target | IC50 | Assay Type | Cell Lines Tested | Concentration Range (Cell-based) | Incubation Time (Cell-based) | Reference |
| JAK3 | 1.8 µM | Enzymatic | - | 0.1 - 250 µM | 24 - 36 h | [1][2] |
| EGFR | 4 nM | Enzymatic | U373, U87 | 0.1 - 250 µM | 24 - 36 h | [1][3] |
| Src | ~100 nM | Enzymatic | - | - | - | [1] |
| VEGFR | ~100 nM | Enzymatic | - | - | - | [1] |
| Abl | - | Enzymatic | - | - | - | [2] |
Experimental Protocols
General Cell Viability (MTT) Assay Protocol
This protocol is a general guideline for assessing the cytotoxic effects of this compound on adherent cell lines.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 2.5 x 10⁴ cells/well and incubate for 36 hours at 37°C before drug exposure.[2]
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. On the day of treatment, perform serial dilutions in fresh culture medium to achieve the desired final concentrations (e.g., 0.1 µM to 250 µM).[1][2]
-
Cell Treatment: Carefully aspirate the old medium from the wells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment. Use triplicate wells for each condition.[1][2]
-
Incubation: Incubate the cells with the compound for 24 to 36 hours at 37°C in a humidified 5% CO₂ atmosphere.[1][2]
-
MTT Addition: Add 10 µL of MTT solution (final concentration, 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[2]
-
Solubilization: After the incubation, solubilize the formazan crystals. One method is to add a solution of 10% SDS in 0.01 M HCl and incubate overnight at 37°C.[2]
-
Absorbance Measurement: Measure the absorbance of each well in a microplate reader at 570 nm.[2]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Kinase Assay (General Principle)
To determine the direct inhibitory effect of this compound on kinase activity, an in vitro kinase assay can be performed.
-
Reaction Setup: In a suitable assay buffer, combine the recombinant kinase (e.g., JAK3, EGFR), a specific peptide substrate, and ATP.
-
Inhibitor Addition: Add varying concentrations of this compound (or vehicle control) to the reaction mixture.
-
Incubation: Allow the kinase reaction to proceed for a defined period at an optimal temperature (e.g., 37°C).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (if using [γ-³²P]ATP), fluorescence polarization, or antibody-based detection (e.g., ELISA).
-
Data Analysis: Determine the kinase activity at each inhibitor concentration relative to the vehicle control and calculate the IC50 value. A broad panel of kinases is often used to assess the specificity of the inhibitor.[2]
References
- 1. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Janus kinase 3 inhibitor this compound in macrophages activated by bacterial endotoxin: differential effects on the expression of iNOS, COX-2 and TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
Cell-based assay artifacts with Whi-P154
Welcome to the technical support center for Whi-P154. This guide provides troubleshooting tips and answers to frequently asked questions to help researchers and scientists effectively use this compound in cell-based assays and avoid common artifacts.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound was initially identified as a selective inhibitor of Janus kinase 3 (JAK3) with an IC50 of approximately 1.8 µM.[1][2] It was noted for its lack of activity against other JAK family members, JAK1 and JAK2.[1][2] However, subsequent research has revealed that this compound also potently inhibits several other kinases, some with greater affinity than for JAK3.[1][3]
Q2: My cells are dying at concentrations where I expect to only see JAK3 inhibition. What could be the cause?
This is a common issue and is likely due to this compound's off-target effects. The compound is a very potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a reported IC50 in the low nanomolar range (around 4 nM).[2][3] It also inhibits other kinases such as Src, Abl, VEGFR, MAPK, and PI3-K at micromolar concentrations.[1] If your cell line's survival is dependent on one of these pathways, you may observe cytotoxicity that is independent of JAK3 inhibition. It is crucial to use the lowest effective concentration for your target and include appropriate controls.
Q3: I am not observing the expected inhibition of STAT phosphorylation. Why might this be?
There are several potential reasons for this:
-
Incorrect STAT Target: this compound has been shown to prevent the phosphorylation of Stat3, but not Stat5.[1] Ensure you are probing for the correct downstream target.
-
Compound Solubility: this compound is soluble in DMSO and DMF.[3] Poor solubility in your final culture medium can lead to precipitation and a lower effective concentration. Ensure the final DMSO concentration is low (typically <0.5%) and does not affect cell viability on its own.
-
Cellular Context: The specific signaling pathway in your cell line may be activated by kinases that are not inhibited by this compound.
-
Compound Degradation: Ensure your stock solutions are stored correctly and have not degraded.
Q4: What are the recommended starting concentrations for a cell-based assay?
The optimal concentration is highly dependent on the cell type and the specific biological question.
-
For targeting EGFR , concentrations in the low nanomolar range (5-50 nM) may be effective.
-
For targeting JAK3 , concentrations in the low micromolar range (1-10 µM) are typically required.[1][2]
-
For studies on glioblastoma cells, cytotoxic effects have been observed at micromolar concentrations.[1]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific assay, measuring both the desired inhibitory effect and any potential cytotoxicity.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or irreproducible results | 1. Compound precipitation in media. 2. Variation in cell seeding density. 3. Cell passage number affecting phenotype. | 1. Prepare fresh dilutions from a concentrated DMSO stock for each experiment. Visually inspect media for precipitates. 2. Use a consistent cell seeding protocol and ensure even cell distribution in plates. 3. Use cells within a consistent and low passage number range. |
| High background signal or unexpected phenotype in vehicle control | 1. DMSO concentration is too high. 2. Contamination (e.g., mycoplasma). | 1. Ensure the final DMSO concentration in all wells (including controls) is identical and non-toxic (ideally ≤0.1%). 2. Regularly test cell cultures for mycoplasma contamination. |
| No effect observed at expected active concentrations | 1. Inactive compound. 2. Insufficient incubation time. 3. Target kinase is not critical in the measured pathway. | 1. Verify the purity and integrity of your this compound stock. 2. Optimize the treatment duration. Some effects may require longer incubation periods. 3. Confirm the importance of JAK3 or other target kinases in your model system using a more specific inhibitor or genetic knockdown (e.g., siRNA). |
| Observed effect does not match expected JAK3-specific phenotype | 1. Off-target effects are dominating the response. | 1. Refer to the kinase inhibition profile of this compound. The potent EGFR inhibition is a likely cause. 2. Use a structurally different JAK3 inhibitor as a control to confirm the phenotype is specific to JAK3 inhibition. 3. Use cell lines that do not rely on EGFR signaling if you are specifically studying JAK3. |
Quantitative Data Summary
Table 1: Kinase Inhibition Profile of this compound
| Target Kinase | IC50 Value | Reference |
| EGFR | ~4 nM | [2][3] |
| JAK3 | ~1.8 µM | [1][2] |
| Src | ~100 nM | [2] |
| VEGFR | ~100 nM | [2] |
| Abl | Inhibited | [1] |
| MAPK | Inhibited | [1] |
| PI3-K | Inhibited | [1] |
| JAK1 | No activity (>10 µM) | [2][3] |
| JAK2 | No activity (>10 µM) | [2][3] |
Table 2: Solubility Information
| Solvent | Concentration | Reference |
| DMSO | 15 mg/mL | [3] |
| DMF | 25 mg/mL | [3] |
Key Signaling Pathways and Workflows
The diagrams below illustrate the complex signaling network affected by this compound and a general workflow for troubleshooting.
Caption: this compound inhibits JAK3 and several off-target kinases.
References
Technical Support Center: Deconvoluting the Effects of Whi-P154 on JAK3 and EGFR
Welcome to the technical support center for researchers utilizing Whi-P154. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you design experiments and interpret data related to the dual inhibitory effects of this compound on Janus kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a small molecule inhibitor known to target both JAK3 and EGFR. It is often described as a JAK3 inhibitor, but it also exhibits potent inhibitory activity against EGFR.[1] This dual activity necessitates careful experimental design to distinguish the cellular effects arising from the inhibition of each kinase.
Q2: There are conflicting reports on the IC50 value of this compound for EGFR. What is the correct value?
There are indeed discrepancies in the literature regarding the half-maximal inhibitory concentration (IC50) of this compound for EGFR, with some studies reporting it in the nanomolar range and others in the micromolar range. This variability can arise from differences in experimental conditions, such as ATP concentration in in vitro kinase assays.[2][3]
Recommendation: It is crucial to determine the IC50 of this compound for both JAK3 and EGFR in your specific experimental system. This will provide the most accurate measure of its potency under your assay conditions.
Q3: What are the known off-target effects of this compound?
Besides JAK3 and EGFR, this compound has been reported to inhibit other kinases, including Src, Abl, and VEGFR, though typically at higher concentrations.[1] When interpreting your results, it is important to consider the possibility of these off-target effects, especially when using high concentrations of the inhibitor.
Troubleshooting Guide
Issue 1: Difficulty in attributing a cellular phenotype to either JAK3 or EGFR inhibition.
Cause: The dual inhibitory nature of this compound can make it challenging to pinpoint which target is responsible for an observed biological outcome.
Solutions:
-
Cell Line Selection: Employ cell lines with well-defined dependencies on either the JAK/STAT or EGFR signaling pathway.
-
For JAK3-dependent effects: Use hematopoietic cell lines (e.g., T-cells, NK cells) where JAK3 plays a critical role in cytokine signaling.
-
For EGFR-dependent effects: Utilize epithelial cancer cell lines known to overexpress or be addicted to EGFR signaling (e.g., A431, H1975).[4]
-
-
Specific Pathway Activation: Stimulate cells with ligands specific to each pathway to isolate their signaling cascades.
-
Use Interleukin-2 (IL-2) or Interleukin-4 (IL-4) to activate the JAK3-STAT pathway.
-
Use Epidermal Growth Factor (EGF) or Transforming Growth Factor-alpha (TGF-α) to activate the EGFR pathway.
-
-
Downstream Marker Analysis: Analyze the phosphorylation status of key downstream signaling molecules specific to each pathway via Western blotting.
-
JAK3-specific markers: Phospho-STAT5 (pSTAT5) is a canonical downstream target of JAK3. This compound has been shown to prevent STAT3 phosphorylation but not STAT5 phosphorylation, making pSTAT3 a key marker to monitor.[1]
-
EGFR-specific markers: Phospho-Akt (pAkt) and Phospho-ERK1/2 (pERK1/2) are well-established downstream effectors of EGFR signaling.
-
-
Genetic Approaches: For definitive validation, use siRNA or CRISPR/Cas9 to knock down or knock out either JAK3 or EGFR in your cell line of interest.[5][6] The persistence or loss of the this compound-induced phenotype in these modified cells will confirm the target responsible.
Issue 2: Inconsistent IC50 values in in vitro kinase assays.
Cause: IC50 values are highly sensitive to the conditions of the kinase assay, particularly the concentration of ATP.[2][3]
Solutions:
-
Standardize ATP Concentration: Use an ATP concentration that is close to the Michaelis constant (Km) of the kinase for ATP. This will provide a more physiologically relevant and reproducible IC50 value.
-
Detailed Reporting: When reporting your data, always include the key parameters of your kinase assay, including the enzyme and substrate concentrations, ATP concentration, and the buffer composition. This will allow for better comparison with other studies.
Issue 3: Observing unexpected or pleiotropic effects in cellular assays.
Cause: This could be due to the off-target effects of this compound or crosstalk between the JAK/STAT and EGFR signaling pathways.[7][8][9][10][11]
Solutions:
-
Dose-Response Analysis: Perform a careful dose-response study. Effects observed only at very high concentrations are more likely to be due to off-target inhibition.
-
Use of More Specific Inhibitors: As a control, use highly selective inhibitors for JAK3 (e.g., Tofacitinib) and EGFR (e.g., Gefitinib, Erlotinib) to compare the observed phenotypes.
-
Phosphoproteomics: For a global view of the signaling changes induced by this compound, consider using quantitative phosphoproteomics.[12][13][14] This can help identify affected pathways beyond the primary targets and reveal potential crosstalk.
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its primary targets and other kinases. Note the variability in the reported EGFR IC50 values.
| Target | Reported IC50 | Reference |
| JAK3 | 1.8 µM | [1] |
| EGFR | 4 nM - 1.8 µM | [1] |
| Src | High µM range | [1] |
| Abl | High µM range | [1] |
| VEGFR | High µM range | [1] |
Experimental Protocols
In Vitro Kinase Assay (General Protocol)
This protocol provides a general framework for determining the IC50 of this compound against JAK3 or EGFR. Specific buffer compositions and substrate concentrations should be optimized for each kinase.
Materials:
-
Recombinant human JAK3 or EGFR kinase
-
Kinase-specific substrate (e.g., a peptide substrate)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the diluted this compound or DMSO (vehicle control).
-
Add the recombinant kinase to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value using a suitable data analysis software.
Western Blot Analysis of Downstream Signaling
This protocol allows for the analysis of the phosphorylation status of key downstream targets of JAK3 and EGFR.
Materials:
-
Cell line of interest
-
This compound
-
Specific ligands (e.g., IL-2 for JAK3, EGF for EGFR)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-pSTAT3, anti-pSTAT5, anti-pAkt, anti-pERK1/2, and their total protein counterparts)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a culture plate and allow them to adhere.
-
Starve the cells in serum-free medium for several hours to reduce basal signaling.
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate ligand (e.g., IL-2 or EGF) for a short period (e.g., 15-30 minutes).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Visualizing Signaling Pathways and Experimental Logic
To aid in your experimental design and data interpretation, the following diagrams illustrate the key signaling pathways and a logical workflow for deconvoluting the effects of this compound.
Caption: JAK/STAT signaling pathway with this compound inhibition point.
Caption: EGFR signaling pathway with this compound inhibition point.
Caption: Experimental workflow to deconvolute this compound effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JAK3 inhibitor VI is a mutant specific inhibitor for epidermal growth factor receptor with the gatekeeper mutation T790M - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 6. selectscience.net [selectscience.net]
- 7. Cross talk of signals between EGFR and IL-6R through JAK2/STAT3 mediate epithelial–mesenchymal transition in ovarian carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cross talk of signals between EGFR and IL-6R through JAK2/STAT3 mediate epithelial-mesenchymal transition in ovarian carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.monash.edu [research.monash.edu]
- 10. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Global effects of kinase inhibitors on signaling networks revealed by quantitative phosphoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phosphoproteomics reveals a novel mechanism underlying the proarrhythmic effects of nilotinib, vandetanib, and mobocertinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Global Effects of Kinase Inhibitors on Signaling Networks Revealed by Quantitative Phosphoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Whi-P154 and Next-Generation Selective JAK3 Inhibitors
This guide provides a detailed comparison between the historical Janus kinase (JAK) 3 inhibitor, Whi-P154, and more recent, highly selective JAK3 inhibitors. The objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective on the evolution of JAK3 inhibition, highlighting the advancements in potency and selectivity that distinguish modern inhibitors.
This compound was initially identified as a JAK3 inhibitor, but subsequent research has revealed a broader kinase inhibition profile, complicating its use as a specific research tool.[1][2] In contrast, newer inhibitors have been engineered for high selectivity, offering more precise tools for studying JAK3-mediated signaling pathways and greater potential as therapeutic agents with fewer off-target effects.[3][4][5]
Comparative Kinase Selectivity
The primary differentiator between this compound and modern JAK3 inhibitors is their selectivity across the JAK family (JAK1, JAK2, JAK3, and TYK2) and the broader kinome. While this compound shows some activity against JAK3, it is significantly less potent and selective compared to newer compounds.[1] Furthermore, this compound has been shown to inhibit other kinases, including the Epidermal Growth Factor Receptor (EGFR), with much greater potency than its intended target, JAK3.[1][2][6]
The following table summarizes the half-maximal inhibitory concentrations (IC50) or inhibition constants (Ki) for this compound and a selection of more selective JAK3 inhibitors.
| Inhibitor | JAK1 | JAK2 | JAK3 | TYK2 | Other Notable Targets |
| This compound | >10 µM | >10 µM | 1.8 µM | - | EGFR (4 nM), Src, Abl, VEGFR, MAPK |
| Ritlecitinib (PF-06651600) | >10,000 nM | >10,000 nM | 33.1 nM | >10,000 nM | TEC family kinases |
| Decernotinib (VX-509) | >4-fold selectivity vs JAK3 | >4-fold selectivity vs JAK3 | 2.5 nM (Ki) | >4-fold selectivity vs JAK3 | - |
| Tofacitinib (CP-690,550) | 112 nM | 20 nM | 1 nM | - | - |
| Z583 | >4500-fold selectivity vs JAK3 | >4500-fold selectivity vs JAK3 | 0.1 nM | >4500-fold selectivity vs JAK3 | TXK, BMX, BTK (low nM) |
| Fedratinib | 105 nM | 3 nM | 435 nM | 1002 nM | FLT3 (15 nM) |
Data compiled from multiple sources.[1][3][4][6][7][8][9][10] Note that values can vary based on assay conditions.
Impact on Downstream Signaling
The selectivity of a JAK inhibitor directly impacts its effect on downstream signaling pathways. JAK3 exclusively pairs with JAK1 to transduce signals from cytokines that utilize the common gamma chain (γc), such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21.[3] This signaling cascade is crucial for the proliferation and differentiation of lymphocytes.
Highly selective JAK3 inhibitors, like Ritlecitinib and Z583, effectively block the phosphorylation of STAT5, a key downstream effector in the JAK3 pathway, in response to γc cytokines, while having minimal impact on signaling cascades mediated by other JAKs.[3][11] For instance, they do not significantly affect STAT3 phosphorylation stimulated by IL-6 (a JAK1/JAK2/TYK2-dependent process) or STAT5 phosphorylation in response to EPO (a JAK2-dependent process).[3] In contrast, the off-target effects of this compound on kinases like EGFR can lead to the modulation of other signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, confounding experimental results.[2][12]
The following table summarizes the cellular effects of these inhibitors on key signaling events.
| Inhibitor | Effect on IL-2 induced pSTAT5 | Effect on IL-6 induced pSTAT3 | Effect on EPO induced pSTAT5 |
| This compound | Inhibition, but also prevents STAT3 phosphorylation.[7][12] | Prevents phosphorylation.[7][12] | - |
| Ritlecitinib (PF-06651600) | Potent Inhibition | No significant inhibition | No significant inhibition |
| Z583 | Complete Inhibition | No significant inhibition | No significant inhibition |
| Tofacitinib (CP-690,550) | Potent Inhibition | Potent Inhibition | Moderate Inhibition |
Visualizing the JAK/STAT Pathway and Experimental Workflow
To better understand the context of JAK3 inhibition and the methods used to assess it, the following diagrams are provided.
Caption: The JAK/STAT signaling pathway initiated by common gamma chain (γc) cytokines.
Caption: A typical experimental workflow for characterizing JAK inhibitors.
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of kinase inhibitors. Below are representative methodologies for key assays.
In Vitro Kinase Inhibition Assay
Objective: To determine the IC50 of an inhibitor against purified JAK enzymes.
Methodology:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes are used.
-
The kinase reaction is typically performed in a buffer containing ATP and a substrate peptide (e.g., a poly-Glu-Tyr peptide).
-
The inhibitor, at various concentrations, is pre-incubated with the kinase.
-
The kinase reaction is initiated by the addition of ATP.
-
After a set incubation period at a controlled temperature, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiolabeling with [γ-32P]ATP followed by scintillation counting, or using fluorescence-based assays (e.g., Lanthascreen™ or HTRF®).
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular STAT Phosphorylation Assay (Flow Cytometry)
Objective: To measure the inhibition of cytokine-induced STAT phosphorylation in a cellular context.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or specific immune cell subsets are isolated.[3]
-
Cells are pre-incubated with the inhibitor at various concentrations for a specified time (e.g., 1-2 hours).
-
Cells are then stimulated with a specific cytokine to activate a particular JAK/STAT pathway (e.g., IL-2 for JAK1/JAK3-pSTAT5, IL-6 for JAK1/JAK2-pSTAT3, or EPO for JAK2-pSTAT5).[3]
-
Following stimulation, cells are immediately fixed (e.g., with paraformaldehyde) to preserve the phosphorylation state of the proteins.
-
Cells are then permeabilized (e.g., with methanol) to allow intracellular antibody staining.
-
Cells are stained with fluorescently labeled antibodies specific for the phosphorylated form of the STAT protein of interest (e.g., anti-pSTAT5-Alexa Fluor 647).
-
The level of STAT phosphorylation in individual cells is quantified by flow cytometry.
-
IC50 values are determined from the dose-response curves.
T-Cell Differentiation Assay
Objective: To assess the functional consequence of JAK3 inhibition on T-cell differentiation.
Methodology:
-
Naïve CD4+ T cells are isolated from human or mouse lymphoid tissues.[3]
-
T cells are cultured under conditions that promote differentiation into specific T helper (Th) subsets (e.g., Th1 or Th17). This typically involves stimulation with anti-CD3 and anti-CD28 antibodies in the presence of a specific cytokine cocktail (e.g., IL-12 for Th1, or TGF-β and IL-6 for Th17).[3]
-
The inhibitor is added to the culture medium at various concentrations at the start of the differentiation process.
-
After several days of culture, the differentiation status of the T cells is assessed. This is typically done by intracellular staining for lineage-defining transcription factors (e.g., T-bet for Th1, RORγt for Th17) or key effector cytokines (e.g., IFN-γ for Th1, IL-17A for Th17) followed by flow cytometry analysis.[3]
Conclusion
References
- 1. ashpublications.org [ashpublications.org]
- 2. WHI-P 154 | JAK Kinase Inhibitors: R&D Systems [rndsystems.com]
- 3. A highly selective JAK3 inhibitor is developed for treating rheumatoid arthritis by suppressing γc cytokine–related JAK-STAT signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ritlecitinib: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluating the Therapeutic Potential of Ritlecitinib for the Treatment of Alopecia Areata - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Clinical significance of Janus Kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. ashpublications.org [ashpublications.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. selleckchem.com [selleckchem.com]
A Comparative Guide to the Kinase Inhibitors Whi-P154 and PF-956980
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two kinase inhibitors, Whi-P154 and PF-956980, with a focus on validating the results of this compound with the second, more selective compound. The information presented is intended to assist researchers in understanding the specificity and potential applications of these inhibitors.
Executive Summary
This compound is a compound initially identified as a Janus kinase 3 (JAK3) inhibitor. However, subsequent research has demonstrated that it possesses a broader kinase inhibition profile, notably targeting the Epidermal Growth Factor Receptor (EGFR) with high potency. In contrast, PF-956980 is a highly selective JAK3 inhibitor. This guide presents a side-by-side comparison of their biochemical and cellular activities, highlighting the importance of using a highly selective compound like PF-956980 to validate findings attributed to the JAK3-inhibitory activity of this compound.
Data Presentation
Table 1: Comparative Kinase Inhibition Profile
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and PF-956980 against a panel of kinases. This data is crucial for understanding the selectivity of each compound.
| Kinase Target | This compound IC50 (nM) | PF-956980 IC50 (nM) |
| JAK3 | 1,800[1] | Potent (nanomolar) [2][3] |
| JAK1 | > 10,000 | Inactive |
| JAK2 | > 10,000 | Inactive |
| EGFR | 4 [1] | Inactive |
| Src | Inhibits | Inactive |
| Abl | Inhibits | Inactive |
| VEGFR | Inhibits | Inactive |
| MAPK | Inhibits | Inactive |
Note: "Potent (nanomolar)" for PF-956980 against JAK3 indicates high potency as described in the source, with specific numerical values not consistently provided across all search results. "Inhibits" indicates reported inhibitory activity without specific IC50 values consistently available in the search results. "Inactive" indicates no significant inhibitory activity was observed.
Table 2: Comparative Cellular Assay Performance
This table compares the activity of the two inhibitors in various cell-based assays, reflecting their functional effects in a cellular context.
| Cellular Assay | Pathway Represented | This compound Activity | PF-956980 Activity |
| DND39 | JAK1/3 (IL-4 dependent STAT6 activation) | Inactive (>10,000 nM) | Potent (nanomolar) |
| HUO3 | JAK2 | Inactive | ~8-fold less potent than in DND39 |
| EGFR-dependent cells | EGFR signaling | Potent (nanomolar) | Inactive |
Experimental Protocols
Kinase Inhibition Assay
-
Objective: To determine the IC50 values of this compound and PF-956980 against a panel of purified kinases.
-
Methodology: Recombinant full-length or GST-kinase domain fusion proteins for a panel of 30 kinases were used. The inhibitory activity of the compounds was determined by measuring the reduction in kinase activity in the presence of varying concentrations of the inhibitor. The specific activity of each kinase was assayed using standard methods, typically involving the measurement of phosphate incorporation into a substrate. IC50 values were calculated from the dose-response curves.[1][2]
Cellular Assays
-
a. JAK1/3-Dependent Cellular Assay (DND39 cells)
-
Objective: To assess the inhibition of IL-4-mediated JAK1/3 signaling.
-
Methodology: DND39 cells, which are stably transfected with a luciferase gene under the control of the germ line ε promoter, were utilized. Cells were stimulated with interleukin-4 (IL-4), which activates the JAK1/3-STAT6 pathway, leading to the production of luciferase. The inhibitory effect of the compounds was measured by the reduction in luciferase activity.[4]
-
-
b. JAK2-Dependent Cellular Assay (HUO3 cells)
-
Objective: To evaluate the inhibition of JAK2-dependent signaling.
-
Methodology: The HUO3 cellular assay was used to specifically measure the effect of the compounds on JAK2-mediated pathways.[5] The precise details of the HUO3 assay's stimulation and readout were not available in the provided search results.
-
-
c. EGFR-Dependent Cellular Assay
-
Objective: To determine the inhibitory effect on EGFR signaling.
-
Methodology: An EGFR-dependent cellular assay was employed to assess the potency of the compounds against this receptor tyrosine kinase.[4] Specific details of the cell line and endpoint for this assay as referenced in the comparative study were not fully available in the search results. A common method involves using EGFR-overexpressing cells, such as A431, and measuring the inhibition of EGF-induced cell proliferation or EGFR phosphorylation.
-
In Vivo Delayed-Type Hypersensitivity (DTH) Model
-
Objective: To evaluate the in vivo efficacy of the compounds in a T-cell-mediated immune response model.
-
Methodology: A murine delayed-type hypersensitivity (DTH) model was used. Mice were sensitized with an antigen, and after a few days, challenged with the same antigen in the footpad. The resulting swelling is a measure of the DTH response. PF-956980 was shown to be effective in inhibiting this response in vivo, demonstrating its immunosuppressive activity.[2][3] The specific administration protocol for the compounds in the comparative study was not detailed in the search results.
Mandatory Visualization
Signaling Pathways
Caption: Comparative inhibition profiles of this compound and PF-956980.
Experimental Workflow
Caption: Experimental workflow for the validation of this compound with PF-956980.
Conclusion
References
A Comparative Guide to JAK Inhibition: Whi-P154 vs. AG-490
For researchers and professionals in drug development, selecting the appropriate small molecule inhibitor is a critical decision. This guide provides an objective comparison of two widely referenced Janus kinase (JAK) inhibitors, Whi-P154 and AG-490. We will delve into their performance, supported by available experimental data, to assist in making an informed choice for your research needs.
At a Glance: Key Performance Indicators
This compound is primarily characterized as a JAK3 inhibitor, though it exhibits potent activity against other kinases. In contrast, AG-490 is a broader spectrum inhibitor, initially identified as an EGFR inhibitor, which also targets JAK2 and JAK3. The following tables summarize the available quantitative data on their inhibitory concentrations (IC50) against various kinases. It is important to note that these values are compiled from multiple sources and may have been determined under different experimental conditions, leading to some variability.
| Kinase Target | This compound IC50 | AG-490 IC50 |
| JAK1 | No activity reported (>10 µM)[1][2][3][4][5] | Inactive (>125 µM in one study) |
| JAK2 | No activity reported (>10 µM)[1][2][3][4][5] | ~10-12 µM[6][7] |
| JAK3 | 1.8 µM[1][2][3][4][5] | ~12-25 µM[6][7][8] |
| EGFR | 4 nM[2][3][5] | 0.1 µM[9][10] |
| ErbB2 | Not specified | 13.5 µM[11] |
| Src | Inhibits (IC50 not specified)[1][2][3][5] | No activity[9] |
| Abl | Inhibits (IC50 not specified)[1][2][3][5] | Not specified |
| VEGFR | Inhibits (IC50 not specified)[1][2][3][5] | Not specified |
Note: The IC50 values presented are approximations from various sources and should be used as a guide. Direct comparative studies may yield different results.
Delving into the Mechanism: The JAK-STAT Pathway
Both this compound and AG-490 exert their effects by inhibiting the JAK-STAT signaling pathway. This pathway is crucial for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, where they regulate gene expression involved in immunity, proliferation, and differentiation.
Experimental Protocols
To aid in the design of comparative studies, we provide the following detailed methodologies for key experiments.
In Vitro Kinase Inhibition Assay
This protocol is designed to determine the IC50 values of this compound and AG-490 against specific JAK isoforms.
Materials:
-
Recombinant human JAK1, JAK2, and JAK3 enzymes
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ATP
-
Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
-
This compound and AG-490 stock solutions (in DMSO)
-
ADP-Glo™ Kinase Assay kit
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound and AG-490 in DMSO, then dilute further in kinase buffer.
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of the respective JAK enzyme (at a pre-determined optimal concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate peptide and ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
luminescence, which is proportional to the amount of ADP generated and thus the kinase activity.
-
Plot the percentage of kinase inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.
Cellular STAT Phosphorylation Assay (Western Blot)
This assay assesses the ability of the inhibitors to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
A suitable cell line (e.g., J774 murine macrophages)
-
Cell culture medium and supplements
-
Cytokine for stimulation (e.g., IFN-γ)
-
This compound and AG-490
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT1 (Tyr701), anti-STAT1
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or AG-490 for 1-2 hours.
-
Stimulate the cells with a cytokine (e.g., IFN-γ) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.
-
Wash the cells with cold PBS and lyse them on ice.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatants.
-
Denature the protein samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the anti-phospho-STAT1 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total STAT1 to confirm equal protein loading.
Summary and Conclusion
Both this compound and AG-490 are valuable tools for studying JAK-STAT signaling, but their distinct selectivity profiles make them suitable for different research questions.
-
This compound is a more selective inhibitor of JAK3 over other JAK family members, making it a good choice for studies focused on the specific roles of JAK3. However, its potent inhibition of EGFR should be considered, and appropriate controls should be included in experiments.
-
AG-490 has a broader inhibitory profile, affecting JAK2 and JAK3 , in addition to being a potent EGFR inhibitor . This makes it a useful tool for studying signaling pathways where these kinases are involved, but its lack of high selectivity for a single JAK isoform may complicate the interpretation of results. Both compounds have been shown to inhibit IFN-γ-induced STAT1 activation in macrophages[12].
Ultimately, the choice between this compound and AG-490 will depend on the specific experimental context and the desired level of selectivity. For studies requiring precise targeting of a single JAK isoform, newer, more selective inhibitors may be more appropriate. However, for broader investigations of JAK-STAT signaling, both this compound and AG-490 remain relevant and useful research tools.
References
- 1. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trepo.tuni.fi [trepo.tuni.fi]
- 9. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 10. JAK inhibitors AG-490 and this compound decrease IFN-gamma-induced iNOS expression and NO production in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Comparative Efficacy and Safety of JAK Inhibitors in the Management of Rheumatoid Arthritis: A Network Meta-Analysis [mdpi.com]
Specificity analysis of Whi-P154 in kinase profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the kinase specificity of Whi-P154, a dual inhibitor of Janus kinase 3 (JAK3) and Epidermal Growth Factor Receptor (EGFR). Its performance is objectively compared with other well-established Src family kinase inhibitors, supported by experimental data from publicly available sources.
Executive Summary
This compound is a potent inhibitor of JAK3 and EGFR, with additional activity against Src family kinases.[1] This dual activity makes it a compound of interest for research in immunology, oncology, and neurobiology. However, its off-target effects, particularly on Src family kinases, warrant a detailed specificity analysis. This guide compares the kinase inhibition profile of this compound with that of several known Src inhibitors, providing researchers with the necessary data to make informed decisions for their experimental designs.
Kinase Inhibition Profile: this compound vs. Competitors
The following table summarizes the inhibitory activity (IC50 or Kd values) of this compound and selected competitor compounds against a panel of kinases. This data has been compiled from various public sources and provides a comparative overview of their selectivity.
| Kinase | This compound IC50 (nM) | Dasatinib Ki (pM) / IC50 (nM) | Saracatinib (AZD0530) IC50 (nM) | Bosutinib IC50 (nM) | PP2 IC50 (nM) | SU6656 IC50 (nM) |
| Primary Targets | ||||||
| JAK3 | 1800[1] | - | - | - | - | - |
| EGFR | 4[1] | - | 66 | - | - | - |
| Src Family Kinases | ||||||
| Src | 100[1] | 16 (Ki) | 2.7 - 11 | 1.2 | 4 | 280 |
| Lck | - | <3 | 4 - 10 | - | 4 | - |
| Lyn | - | <3 | 4 - 10 | - | - | 130 |
| Fyn | - | - | 4 - 10 | - | 5 | 170 |
| Yes | - | - | 4 - 10 | - | - | 20 |
| Hck | - | - | - | - | - | - |
| Blk | - | - | 4 - 10 | - | - | - |
| Fgr | - | - | 4 - 10 | - | - | - |
| Other Kinases | ||||||
| Abl | Inhibits | 30 (Ki) | 30 | 1 | - | - |
| VEGFR | 100[1] | - | - | - | - | - |
| MAPK | Inhibits | - | - | - | - | - |
| PI3-K | Inhibits | - | - | - | - | - |
| c-Kit | - | - | 200 | No Inhibition | - | - |
Note: A comprehensive kinome-wide scan for this compound is not publicly available. The table includes kinases for which inhibitory data has been reported. This compound was found to be inactive (IC50 > 30 µM) against AKT, AuroraA, cdk2, cdk6, CHK1, FGFR1, GSK3b, IKKb, IKKi, INSR, MAPK1, MAPKAP-K2, MASK, MET, PAK4, PDK1, PKCb, ROCK1, and TaoK3.[1]
Experimental Protocols
Kinase Profiling using KINOMEscan™
The kinase selectivity data presented in this guide is often generated using broad kinase panel screening assays like the KINOMEscan™ platform (DiscoverX). This is a competitive binding assay that quantitatively measures the interactions between a test compound and a large panel of kinases.
Principle of the Assay:
The KINOMEscan™ assay is an ATP-independent, active site-directed competition binding assay. It relies on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on a solid support is then measured.
General Methodology:
-
Kinase Preparation: A diverse panel of human kinases are expressed, purified, and tagged (e.g., with a DNA tag).
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The DNA-tagged kinases are incubated with the immobilized ligand and the test compound (e.g., this compound) at various concentrations.
-
Quantification: After incubation and washing steps, the amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) to detect the DNA tag.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A lower amount of captured kinase indicates a stronger interaction between the compound and the kinase. The results are often reported as percent of control or are used to calculate dissociation constants (Kd) or IC50 values.
Signaling Pathways and Experimental Workflows
To visualize the biological context of this compound's activity and the experimental approach to its analysis, the following diagrams are provided in DOT language.
Experimental Workflow for Kinase Profiling
Caption: Workflow for KINOMEscan™ Profiling.
Src Signaling Pathway
Caption: Simplified Src Signaling Pathway.
EGFR Signaling Pathway
Caption: Simplified EGFR Signaling Pathway.
JAK3-STAT Signaling Pathway
Caption: Simplified JAK3-STAT Signaling Pathway.
References
Validating Whi-P154: A Guide to Control Experiments for Researchers
For researchers, scientists, and drug development professionals, rigorous validation of experimental findings is paramount. This guide provides a framework for designing and executing control experiments to validate the effects of Whi-P154, a known JAK3 inhibitor with broader kinase activity. We offer a comparative analysis with alternative inhibitors and detailed protocols for key validation assays.
This compound is a widely used pharmacological tool to investigate the role of Janus kinase 3 (JAK3) in various signaling pathways. However, studies have revealed that this compound also inhibits other kinases, including the Epidermal Growth Factor Receptor (EGFR), Src, Abl, and Vascular Endothelial Growth Factor Receptor (VEGFR), and can prevent the phosphorylation of STAT1 and STAT3.[1][2] This off-target activity necessitates a comprehensive set of control experiments to ensure that the observed biological effects are indeed attributable to the inhibition of the intended target.
Comparison with Alternative Inhibitors
To dissect the specific effects of JAK3 and STAT3 inhibition, it is crucial to compare the activity of this compound with more selective inhibitors. The choice of comparators should be guided by the specific signaling pathway under investigation.
| Inhibitor | Primary Target(s) | Reported IC50 | Key Considerations |
| This compound | JAK3 , EGFR, Src, Abl, VEGFR | JAK3: 1.8 µM [1][2], EGFR: 4 nM[1][2] | Broad-spectrum activity requires careful interpretation of results. |
| Ruxolitinib | JAK1/JAK2 | JAK1: 3.3 nM, JAK2: 2.8 nM | Selective for JAK1/2 over JAK3; useful for dissecting the roles of different JAK family members.[3] |
| Tofacitinib | JAK3 > JAK1/JAK2 | JAK3: 1 nM, JAK1: 112 nM, JAK2: 20 nM | More selective for JAK3 than Ruxolitinib; a good control to confirm JAK3-specific effects.[3] |
| Stattic | STAT3 (SH2 domain) | 5.1 µM (in cell-free assays) | A non-peptidic small molecule that inhibits STAT3 activation, dimerization, and nuclear translocation.[4] |
| FLLL32 | JAK2/STAT3 | <5 µM | A potent inhibitor of JAK2 and STAT3 signaling.[3] |
| AZD9150 (Danvatirsen) | STAT3 (antisense oligonucleotide) | N/A | Reduces STAT3 protein expression by targeting its mRNA.[5] |
Key Experimental Protocols for Validation
To validate the findings related to this compound, a combination of biochemical and cell-based assays should be employed. Below are detailed protocols for essential experiments.
Western Blot for Phosphorylated STAT3 (p-STAT3)
This assay directly measures the phosphorylation status of STAT3, a key downstream target of the JAK-STAT pathway. A reduction in p-STAT3 levels upon treatment with an inhibitor is indicative of pathway inhibition.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, and a loading control (e.g., anti-β-actin or anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
Protocol:
-
Cell Treatment: Plate cells and treat with this compound, alternative inhibitors, and vehicle control (e.g., DMSO) for the desired time. Include a positive control, such as stimulation with a known activator of the JAK-STAT pathway (e.g., IL-6 or IFN-γ), and a negative control (unstimulated cells).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using a chemiluminescent substrate.[6][7]
Controls:
-
Positive Control: Cells stimulated with a cytokine (e.g., IL-6) to induce STAT3 phosphorylation.
-
Negative Control: Unstimulated cells treated with the vehicle.
-
Loading Control: Probing for a housekeeping protein (e.g., β-actin) to ensure equal protein loading.
STAT3 Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of STAT3. A decrease in luciferase activity upon inhibitor treatment indicates a reduction in STAT3-mediated gene expression.
Materials:
-
HEK293 or other suitable cells.
-
STAT3-responsive luciferase reporter plasmid and a control plasmid with a constitutive promoter (e.g., Renilla luciferase) for normalization.
-
Transfection reagent.
-
Luciferase assay reagent.
Protocol:
-
Transfection: Co-transfect cells with the STAT3 reporter plasmid and the control plasmid.
-
Cell Treatment: After 24-48 hours, treat the cells with this compound, alternative inhibitors, and vehicle control. Stimulate with a cytokine (e.g., IL-6) to activate the pathway.
-
Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Data Analysis: Normalize the STAT3-driven firefly luciferase activity to the Renilla luciferase activity.[8][9][10][11][12]
Controls:
-
Positive Control: Cells stimulated with a cytokine to induce STAT3 transcriptional activity.
-
Negative Control: Unstimulated cells treated with the vehicle.
-
Vector Control: Cells transfected with an empty vector to control for non-specific effects of the plasmid.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic effects of the inhibitors. It is important to distinguish between a reduction in signaling due to pathway inhibition and a general decrease in cell viability.
Materials:
-
Cells of interest.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or SDS-HCl).
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a range of concentrations of this compound and other inhibitors for the desired duration.
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.[13][14][15][16][17]
Controls:
-
Positive Control for Cytotoxicity: A known cytotoxic agent to ensure the assay is working.
-
Negative Control: Untreated cells to represent 100% viability.
-
Vehicle Control: Cells treated with the solvent used to dissolve the inhibitors.
Kinase Panel Screening
To comprehensively characterize the selectivity of this compound, a broad kinase panel screening is recommended. This will identify off-target effects and help in interpreting the experimental results. Several commercial services offer kinase profiling against a large number of kinases.[18][19][20][21]
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological pathways, the following diagrams are provided.
References
- 1. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Identification of STAT1 and STAT3 Specific Inhibitors Using Comparative Virtual Screening and Docking Validation | PLOS One [journals.plos.org]
- 5. What STAT inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 6. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 7. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bosterbio.com [bosterbio.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. biocompare.com [biocompare.com]
- 11. abeomics.com [abeomics.com]
- 12. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 15. broadpharm.com [broadpharm.com]
- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Kinase Target Engagement Assay Panel Screening Service - Creative Biolabs [creative-biolabs.com]
- 20. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the JAK3 Inhibition Landscape: A Comparative Guide to Small Molecule Alternatives
For researchers, scientists, and drug development professionals, the selective inhibition of Janus kinase 3 (JAK3) presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This guide provides an objective comparison of alternative small molecules targeting the JAK3 pathway, supported by experimental data, detailed methodologies, and visual representations of key biological and experimental processes.
The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a pivotal role in cytokine signaling.[1] Upon cytokine binding to their receptors, JAKs are activated and subsequently phosphorylate Signal Transducers and Activators of Transcription (STATs).[2] These phosphorylated STATs then translocate to the nucleus to regulate gene transcription.[1] Due to its restricted expression in hematopoietic cells and its crucial role in immune function, JAK3 has emerged as an attractive target for therapeutic intervention.[3]
This guide will delve into a comparative analysis of several small molecule inhibitors of the JAK3 pathway, with a focus on their potency and selectivity.
Comparative Analysis of JAK3 Inhibitors
The efficacy and potential for off-target effects of JAK3 inhibitors are primarily determined by their potency (as measured by the half-maximal inhibitory concentration, IC50) and their selectivity against other members of the JAK family. The following tables summarize the biochemical potency of several alternative small molecules against JAK1, JAK2, JAK3, and TYK2.
| Molecule | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | ATP Concentration |
| Tofacitinib | 112[4] | 20[4] | 1[4] | - | Not Specified |
| Ritlecitinib | >10,000[5] | >10,000[5] | 33.1[5] | >10,000[5] | 1 mM[5] |
| Decernotinib (VX-509) | 11 (Ki)[6] | 13 (Ki)[6] | 2.5 (Ki)[6] | 11 (Ki)[6] | Not Specified |
| Z583 | >10,000[3] | >10,000[3] | 10.84[3] | >10,000[3] | 1 mM[3] |
| Z583 | - | - | 0.1[3] | - | 1.43 µM (Km)[3] |
| RB1 | >5000 | >5000 | 40 | >5000 | Km |
| MJ04 | >180 | >180 | 2.03 | - | 2.5 µM (Km)[7] |
| MJ04 | - | - | 28.48[7] | - | 1 mM[7] |
| PF-956980 | 7.5[8] | 7.1[8] | - | - | Not Specified |
| PF-956980 | 2200[9] | 23100[9] | 59900[9] | - | Not Specified |
| WHI-P131 (Janex-1) | >350,000 | >350,000 | 78,000 | - | Not Specified[10] |
| WHI-P154 | No Activity | No Activity | 1,800 | - | Not Specified[11] |
Note on PF-956980: The reported IC50 values for PF-956980 show significant discrepancies in the literature, with some studies indicating nanomolar potency and others reporting micromolar activity. This may be attributable to different assay conditions and methodologies.
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the methods used to evaluate these inhibitors, the following diagrams illustrate the JAK3 signaling pathway and a typical experimental workflow.
Caption: The JAK3 signaling pathway, initiated by cytokine binding and leading to gene transcription.
Caption: A generalized workflow for evaluating JAK3 inhibitors using biochemical and cellular assays.
Methodologies for Key Experiments
Biochemical Kinase Assay (e.g., ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes
-
Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)
-
ATP
-
Test inhibitors (solubilized in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test inhibitors in kinase buffer.
-
In a 384-well plate, add the test inhibitor or DMSO (vehicle control).
-
Add the recombinant JAK enzyme to each well.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP concentration should be at or near the Km for each enzyme for accurate IC50 determination.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular STAT Phosphorylation Assay (by Flow Cytometry)
This assay measures the phosphorylation of STAT proteins within cells in response to cytokine stimulation, providing a functional readout of JAK inhibitor activity in a more biologically relevant context.
Materials:
-
Immune cells (e.g., human peripheral blood mononuclear cells (PBMCs) or a relevant cell line)
-
Cell culture medium
-
Test inhibitors (solubilized in DMSO)
-
Cytokine for stimulation (e.g., IL-2 for JAK1/JAK3)
-
Fixation buffer (e.g., Cytofix™)
-
Permeabilization buffer (e.g., Perm Buffer III™)
-
Fluorochrome-conjugated anti-phospho-STAT antibody (e.g., anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Plate the cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test inhibitor or DMSO for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate cytokine at a predetermined optimal concentration and time (e.g., IL-2 for 15-30 minutes).
-
Fix the cells by adding fixation buffer.
-
Permeabilize the cells by adding cold permeabilization buffer.
-
Stain the cells with the fluorochrome-conjugated anti-phospho-STAT antibody.
-
Wash the cells to remove unbound antibody.
-
Acquire the samples on a flow cytometer and analyze the median fluorescence intensity (MFI) of the phospho-STAT signal.
-
Calculate the percent inhibition of STAT phosphorylation for each inhibitor concentration and determine the cellular IC50 value.
Conclusion
The landscape of small molecule JAK3 inhibitors is continually evolving, with newer generations of compounds demonstrating increased selectivity. This guide provides a comparative overview of several key alternatives, highlighting their biochemical potencies and the experimental methodologies used for their evaluation. For researchers and drug developers, a thorough understanding of these comparative data and experimental protocols is essential for making informed decisions in the pursuit of novel and effective therapies targeting the JAK3 pathway.
References
- 1. Basic Mechanisms of JAK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. Development of Selective Covalent Janus Kinase 3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Progress in the Research and Development of JAK3 Drug Targets [synapse.patsnap.com]
- 5. OP0155 Development of A JAK3 Specific Inhibitor Clinical Candidate: Functional Differentiation of JAK3 Selective Inhibition over PAN-JAK or JAK1 Selective Inhibition | Annals of the Rheumatic Diseases [ard.bmj.com]
- 6. Discovery of a novel and highly selective JAK3 inhibitor as a potent hair growth promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PF-956980 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. medkoo.com [medkoo.com]
- 9. Structure-based design of specific inhibitors of Janus kinase 3 as apoptosis-inducing antileukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. promega.de [promega.de]
Evaluating the Potency and Selectivity of Whi-P154: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potency and selectivity of the kinase inhibitor Whi-P154 against other well-characterized Janus kinase (JAK) inhibitors. The information presented herein is intended to assist researchers in evaluating the suitability of this compound for their specific experimental needs. All quantitative data is summarized in structured tables, and detailed experimental methodologies for key assays are provided.
Overview of this compound
This compound is a quinazoline derivative initially identified as a selective inhibitor of Janus kinase 3 (JAK3).[1] It has been utilized in studies related to immunosuppression and cancer research.[1][2] However, subsequent investigations have revealed a broader kinase inhibition profile, most notably potent inhibition of the Epidermal Growth Factor Receptor (EGFR).[3][4] This dual activity necessitates a careful evaluation of its selectivity when interpreting experimental results.
Potency and Selectivity Profile
The inhibitory activity of this compound and selected comparator JAK inhibitors is summarized in the tables below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.
Table 1: Potency of this compound and Comparator Inhibitors against JAK Family Kinases
| Compound | JAK1 (IC50) | JAK2 (IC50) | JAK3 (IC50) | TYK2 (IC50) |
| This compound | > 10 µM[1] | > 10 µM[1] | 1.8 µM[1] | Not Reported |
| Tofacitinib | 112 nM | 20 nM | 1 nM | Not Reported |
| Ruxolitinib | 3.3 nM[5] | 2.8 nM[5] | 428 nM[5] | 19 nM[5] |
Table 2: Selectivity Profile of this compound against a Panel of Off-Target Kinases
| Kinase | This compound (IC50) |
| EGFR | 4 nM[4] |
| Src | Inhibition reported, specific IC50 not consistently available[2] |
| Abl | Inhibition reported, specific IC50 not consistently available[2] |
| VEGFR | Inhibition reported, specific IC50 not consistently available[2] |
| MAPK | Inhibition reported, specific IC50 not consistently available[2] |
| PI3K | Inhibition reported, specific IC50 not consistently available[2] |
| AKT, AuroraA, cdk2, cdk6, CHK1, FGFR1, GSK3b, IKKb, IKKi, INSR, MAPK1, MAPKAP-K2, MASK, MET, PAK4, PDK1, PKCb, ROCK1, TaoK3, TrkA | > 30 µM[2][6] |
Key Observations:
-
This compound demonstrates preferential inhibition of JAK3 over JAK1 and JAK2.[1]
-
Notably, this compound is a highly potent inhibitor of EGFR, with an IC50 value in the low nanomolar range.[4] This potency is significantly greater than its activity against JAK3.
-
This compound has been reported to inhibit other kinases such as Src, Abl, VEGFR, and MAPK, although specific IC50 values are not consistently available in the public domain.[2]
-
A screen against a panel of other kinases showed no significant inhibition by this compound at concentrations up to 30 µM.[2][6]
-
In comparison, Tofacitinib is a potent pan-JAK inhibitor with the highest affinity for JAK3, while Ruxolitinib is a potent inhibitor of JAK1 and JAK2.[5]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental approaches for evaluating these inhibitors, the following diagrams are provided.
Caption: The JAK-STAT signaling pathway, a primary target of this compound.
Caption: A generalized workflow for a biochemical kinase assay.
Caption: Workflow for a cell-based STAT phosphorylation assay.
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the in vitro potency of an inhibitor against a purified kinase.
Materials:
-
Recombinant human kinase (e.g., JAK3, EGFR)
-
Kinase-specific peptide substrate
-
ATP
-
This compound or other test inhibitors
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT)[1]
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and comparator inhibitors in the appropriate vehicle (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a well of the assay plate, add the kinase buffer.
-
Add the test inhibitor at the desired final concentration. Include a vehicle control (e.g., DMSO).
-
Add the recombinant kinase to each well.
-
To initiate the reaction, add a mixture of the peptide substrate and ATP. The final ATP concentration should be at or near the Km for the specific kinase.
-
-
Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).[7]
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[1][8]
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well to convert the ADP generated during the kinase reaction to ATP. This reagent also contains luciferase and luciferin to produce a luminescent signal proportional to the amount of ADP formed. Incubate at room temperature for 30-60 minutes.[1][8]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.[1]
-
Data Analysis:
-
Subtract the background luminescence (no kinase control) from all experimental wells.
-
Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based STAT Phosphorylation Assay (Flow Cytometry)
This protocol describes a method to assess the ability of an inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.
Materials:
-
Cells responsive to cytokine stimulation (e.g., primary T cells, cell lines)
-
Cytokine (e.g., IL-2 for JAK3/STAT5 pathway)
-
This compound or other test inhibitors
-
Cell culture medium
-
Fixation buffer (e.g., 1.5% paraformaldehyde)
-
Permeabilization buffer (e.g., ice-cold 100% methanol)
-
Fluorochrome-conjugated antibody specific for phosphorylated STAT (e.g., anti-pSTAT5)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Culture cells under appropriate conditions.
-
For primary cells, it may be necessary to cytokine-starve them for a period (e.g., 2 days) prior to the assay to reduce baseline STAT phosphorylation.[9]
-
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound or comparator inhibitors for a specified time (e.g., 1-2 hours). Include a vehicle control.
-
Cytokine Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-2) for a short period (e.g., 15 minutes) at 37°C to induce STAT phosphorylation.[9] Include an unstimulated control.
-
Cell Fixation: Immediately stop the stimulation by adding fixation buffer. Incubate for 10-15 minutes at room temperature.[9][10]
-
Cell Permeabilization: Pellet the cells by centrifugation and resuspend in ice-cold permeabilization buffer. Incubate on ice for at least 10 minutes.[9][10]
-
Antibody Staining: Wash the cells to remove the permeabilization buffer and then stain with the fluorochrome-conjugated anti-pSTAT antibody for 30-60 minutes at room temperature, protected from light.[9][10]
-
Data Acquisition: Wash the cells and resuspend in an appropriate buffer for flow cytometry analysis. Acquire data on a flow cytometer, measuring the fluorescence intensity of the pSTAT antibody.
-
Data Analysis:
-
Gate on the cell population of interest.
-
Determine the median fluorescence intensity (MFI) of the pSTAT signal for each condition.
-
Normalize the MFI of the inhibitor-treated samples to the cytokine-stimulated vehicle control (100% phosphorylation) and the unstimulated control (baseline).
-
Plot the normalized MFI against the inhibitor concentration to determine the IC50 value for the inhibition of STAT phosphorylation in a cellular context.
-
Conclusion
This compound is a dual inhibitor of JAK3 and EGFR. While it shows some selectivity for JAK3 within the JAK family, its significantly higher potency against EGFR is a critical consideration for its use as a specific JAK3 tool compound in experimental systems. Researchers should carefully consider the expression and role of EGFR in their models when interpreting data generated with this compound. For studies requiring highly selective JAK3 inhibition, alternative compounds with a cleaner selectivity profile may be more appropriate. The provided experimental protocols offer a starting point for the in-house characterization and comparison of this compound and other kinase inhibitors.
References
- 1. promega.de [promega.de]
- 2. selleckchem.com [selleckchem.com]
- 3. ruxolitinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | JAK Signaling Pathways inhibitor | EGFR Inhibitor | JAK3 Inhibitor | CAS 211555-04-3 | Buy this compound from Supplier InvivoChem [invivochem.com]
- 7. kinaselogistics.com [kinaselogistics.com]
- 8. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 9. Flow cytometric measurement of STAT5 phosphorylation to assess the activity of common γ chain cytokines i... [protocols.io]
- 10. agilent.com [agilent.com]
Safety Operating Guide
Navigating the Disposal of Whi-P154: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential information for the safe handling and disposal of Whi-P154, a JAK3 and EGFR inhibitor. In the absence of a specific Safety Data Sheet (SDS) from the manufacturer, this document outlines general best practices for the disposal of research-grade, potentially hazardous chemical compounds.
It is imperative to consult with your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol. This guidance is intended to supplement, not replace, institutional and regulatory requirements.
Key Safety and Handling Information
Before disposal, it is crucial to understand the known properties of this compound to ensure safe handling.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₄BrN₃O₃ | N/A |
| Molecular Weight | 376.2 g/mol | N/A |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [1] |
General Handling Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
-
Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical advice.
-
Prevent the release of the chemical into the environment.
Step-by-Step Disposal Protocol
The following is a general, step-by-step protocol for the disposal of this compound and similar research chemicals.
1. Waste Identification and Segregation:
-
Categorize the Waste: this compound should be treated as hazardous chemical waste.
-
Segregate: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react dangerously.[2] Keep it separate from non-hazardous waste.
2. Containerization:
-
Select a Compatible Container: Use a chemically resistant, leak-proof container with a secure, screw-on cap.[2] Glass or high-density polyethylene (HDPE) containers are often suitable. The original container, if in good condition, can be used.
-
Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the approximate quantity.[3][4] Include the date of waste generation and the name of the principal investigator or lab group.[3]
3. Storage:
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste storage area within your laboratory.[2]
-
Secondary Containment: Place the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[2]
4. Disposal Request and Collection:
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online form or contacting the EHS office directly.[3]
-
Provide Information: Be prepared to provide all necessary information about the waste, as detailed on your hazardous waste label.
5. Empty Container Disposal:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent.[4][5] The rinsate from this process must be collected and disposed of as hazardous waste.[4]
-
Defacing Labels: After triple rinsing and allowing the container to air dry, deface or remove the original label.[5]
-
Final Disposal: Once properly cleaned and de-labeled, the empty container can typically be disposed of in the regular laboratory trash or recycling, as per your institution's guidelines.[5]
Experimental Protocols Cited
The disposal procedures outlined above are based on established best practices for hazardous waste management in a laboratory setting. Key experimental protocols referenced in these guidelines include:
-
Hazardous Waste Segregation: This protocol involves the systematic separation of different types of chemical waste to prevent dangerous reactions and ensure proper treatment and disposal. The principle is to categorize waste based on its chemical properties (e.g., flammable, corrosive, reactive, toxic).
-
Triple Rinsing of Empty Containers: This is a standard procedure to decontaminate empty chemical containers. The protocol involves:
-
Rinsing the container with a solvent capable of dissolving the chemical residue.
-
Draining the solvent completely into a hazardous waste container.
-
Repeating this process two more times.
-
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process and workflow for the proper disposal of this compound.
Caption: A flowchart outlining the key steps for the safe disposal of this compound.
By adhering to these general guidelines and, most importantly, the specific protocols of your institution, you can ensure the safe and compliant disposal of this compound, contributing to a secure laboratory environment.
References
- 1. selleckchem.com [selleckchem.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 4. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Whi-P154
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Whi-P154, a potent inhibitor of Janus kinase 3 (JAK3) and other kinases. Adherence to these procedures is essential to ensure personnel safety and mitigate risks associated with this cytotoxic compound.
This compound is a research chemical with the potential for significant biological effects. A Safety Data Sheet (SDS) from Cayman Chemical classifies this compound as toxic if swallowed, a cause of skin and serious eye irritation, and a potential cause of respiratory irritation[1]. Due to its cytotoxic properties, demonstrated by its ability to induce apoptosis in human glioblastoma cell lines, it must be handled with the utmost care.[2][3]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following table summarizes the mandatory PPE for handling this compound, based on general guidelines for handling hazardous and cytotoxic drugs.[4][5][6]
| PPE Component | Specification | Purpose |
| Gloves | Double gloving with chemotherapy-rated nitrile gloves. | To prevent skin contact with the compound. The outer glove should be changed immediately upon contamination. |
| Eye Protection | Chemical splash goggles and a full-face shield. | To protect the eyes and face from splashes of liquids or airborne particles. |
| Lab Coat | Disposable, solid-front, back-closing gown made of a low-permeability fabric. | To protect the body from contamination. Should be discarded as hazardous waste after use or if contaminated. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | To prevent inhalation of the compound, especially when handling the solid form or creating solutions. |
| Foot Protection | Closed-toe shoes and disposable shoe covers. | To prevent contamination of personal footwear. |
Operational Plan: Step-by-Step Handling Procedures
All manipulations involving this compound should be performed within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
2.1. Preparation and Weighing of Solid Compound:
-
Preparation: Before handling, ensure the work area within the chemical fume hood is clean and decontaminated. Cover the work surface with a disposable, absorbent bench protector.
-
Weighing: Use a dedicated, calibrated analytical balance inside the fume hood. Handle the solid compound with chemical-resistant spatulas.
-
Tare and Weigh: Tare the weigh boat or paper. Carefully transfer the desired amount of this compound to the container.
-
Clean-up: After weighing, carefully clean the balance and surrounding surfaces with a suitable solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
2.2. Solution Preparation:
-
Solvent Dispensing: this compound is soluble in DMSO. Dispense the required volume of solvent into a suitable container within the fume hood.
-
Dissolution: Slowly add the weighed this compound to the solvent. Use a vortex mixer or sonicator to ensure complete dissolution. Keep the container capped during mixing to prevent aerosol generation.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, date of preparation, and appropriate hazard symbols.
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Category | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for hazardous chemical waste. |
| Solutions of this compound | Collect in a designated, sealed, and labeled hazardous waste container. Do not mix with other chemical waste unless compatibility is confirmed. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated hazardous waste container lined with a chemotherapy waste bag. |
| Contaminated PPE | All disposable PPE (gloves, gown, shoe covers, respirator) should be removed carefully to avoid self-contamination and placed in a designated chemotherapy waste container. |
All hazardous waste must be disposed of through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Experimental Protocols: Inhibition of JAK/STAT Signaling
This compound is known to inhibit the JAK/STAT signaling pathway[2][3]. The following is a generalized experimental workflow for assessing its inhibitory activity.
Caption: Experimental workflow for assessing this compound's inhibition of JAK/STAT signaling.
Signaling Pathway: this compound Inhibition of JAK/STAT
This compound primarily targets JAK3, a critical component of the JAK/STAT signaling pathway initiated by cytokines.
Caption: this compound inhibits the JAK/STAT signaling pathway by targeting JAK3.
By implementing these safety protocols and understanding the mechanism of action of this compound, researchers can minimize risks and ensure a safe laboratory environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. stemcell.com [stemcell.com]
- 4. Personal protective equipment for antineoplastic safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. gerpac.eu [gerpac.eu]
- 6. PPE for Health Care Workers Who Work with Hazardous Drugs | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
